2-Imidazol-1-yl-ethylamine dihydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-imidazol-1-ylethanamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2BrH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAPRYKSXJTJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592102 | |
| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167298-66-0 | |
| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Imidazol-1-yl-ethylamine Dihydrobromide: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Imidazol-1-yl-ethylamine dihydrobromide, a key building block for researchers, scientists, and drug development professionals. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its applications, particularly in the context of histamine receptor modulation. This document is designed to offer not just data, but actionable insights grounded in established scientific principles.
Core Chemical and Physical Properties
2-Imidazol-1-yl-ethylamine dihydrobromide is the dihydrobromide salt of a versatile ethylamine derivative of imidazole. The imidazole moiety is a critical pharmacophore found in many biologically active compounds, including the endogenous signaling molecule histamine.[1] The presence of the primary amine and the imidazole ring makes this compound a valuable starting material for the synthesis of a wide range of more complex molecules.[2][3]
Structural and Physicochemical Data
A summary of the key physicochemical properties for 2-Imidazol-1-yl-ethylamine and its dihydrobromide salt is presented in Table 1. It is important to note that while some data is available for the dihydrobromide salt, other parameters are reported for the free base or the more common dihydrochloride salt.
| Property | Value | Source |
| IUPAC Name | 2-(1H-imidazol-1-yl)ethan-1-amine dihydrobromide | - |
| Synonyms | 1-(2-Aminoethyl)-1H-imidazole dihydrobromide | [4] |
| CAS Number | 167298-66-0 | [4] |
| Molecular Formula | C₅H₁₁Br₂N₃ | - |
| Molecular Weight | 272.97 g/mol | - |
| Appearance | Off-white to white crystalline powder | [3] |
| Solubility | Soluble in water | - |
| Storage Temperature | 4°C | [4][5] |
| pKa (free base, predicted) | 7.51 ± 0.10 | [6] |
Note: Some properties are for the closely related dihydrochloride salt and are indicated as such for guidance.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., D₂O) would be expected to show characteristic signals for the imidazole ring protons, typically in the aromatic region, and two methylene groups of the ethylamine side chain. The chemical shifts would be influenced by the protonation state of the imidazole and the amine.
-
¹³C NMR: The carbon NMR would display signals corresponding to the two carbons of the imidazole ring and the two carbons of the ethylamine chain.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine and the imidazolium ring (around 3400-3200 cm⁻¹), C-H stretching (around 3100-2800 cm⁻¹), and C=N and C=C stretching vibrations of the imidazole ring (around 1600-1450 cm⁻¹).[7][8]
Synthesis of 2-Imidazol-1-yl-ethylamine Dihydrobromide
The synthesis of 2-Imidazol-1-yl-ethylamine dihydrobromide can be achieved through the N-alkylation of imidazole with a protected 2-aminoethyl halide, followed by deprotection and salt formation. The following protocol is adapted from established methods for the synthesis of similar N-alkylated imidazoles.[9]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Imidazol-1-yl-ethylamine dihydrobromide.
Detailed Experimental Protocol
Materials:
-
Imidazole
-
2-Bromoethylamine hydrobromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and safety equipment
Procedure:
-
N-Alkylation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add imidazole (1.0 eq) and anhydrous DMF. b. Cool the mixture to 0°C in an ice bath. c. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. d. Dissolve 2-bromoethylamine hydrobromide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel. e. Heat the reaction mixture to 60-70°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: a. After completion, cool the reaction mixture to room temperature and cautiously quench with water. b. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base, 2-(1H-imidazol-1-yl)ethanamine.
-
Salt Formation and Purification: a. Dissolve the crude free base in a minimal amount of ethanol. b. Cool the solution in an ice bath and add hydrobromic acid (2.1 eq) dropwise with stirring. c. A precipitate should form. If not, add diethyl ether until the solution becomes cloudy and allow it to stand at 4°C to facilitate crystallization. d. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Imidazol-1-yl-ethylamine dihydrobromide. e. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the final product should also be determined and compared to literature values if available.
Reactivity and Stability
The reactivity of 2-Imidazol-1-yl-ethylamine dihydrobromide is centered around the primary amine and the imidazole ring. The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The imidazole ring can participate in electrophilic substitution reactions, although the presence of the positive charge in the dihydrobromide salt will deactivate the ring to some extent.
Imidazolium salts are known for their good chemical and thermal stability.[10] However, they can be susceptible to degradation under strongly alkaline conditions, which can lead to ring-opening reactions.[11][12] For this reason, it is advisable to handle solutions of 2-Imidazol-1-yl-ethylamine dihydrobromide in neutral or slightly acidic conditions to ensure its long-term stability.
Applications in Drug Development and Research
The structural similarity of 2-Imidazol-1-yl-ethylamine to histamine makes it a valuable tool in the study of histamine receptors.[1][13] These G-protein coupled receptors (GPCRs) are involved in a wide range of physiological processes, and their modulation is a key strategy in the treatment of allergies, gastric ulcers, and neurological disorders.[1][13]
This compound serves as a scaffold for the synthesis of novel histamine receptor ligands. By modifying the primary amine, researchers can create a library of compounds to probe the structure-activity relationships at the different histamine receptor subtypes (H₁, H₂, H₃, and H₄).
Experimental Workflow: Histamine Receptor Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound, derived from 2-Imidazol-1-yl-ethylamine dihydrobromide, for a specific histamine receptor subtype.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine receptor of interest (e.g., HEK293 cells expressing H₁R).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 20-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-pyrilamine for H₁R) near its Kd value.
-
Varying concentrations of the test compound (derived from 2-Imidazol-1-yl-ethylamine dihydrobromide).
-
For non-specific binding, use a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Safety and Handling
2-Imidazol-1-yl-ethylamine dihydrobromide should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Imidazol-1-yl-ethylamine dihydrobromide is a foundational building block in medicinal chemistry and pharmacological research. Its structural relationship to histamine makes it an invaluable precursor for the synthesis of novel ligands targeting histamine receptors. A thorough understanding of its chemical properties, a reliable synthetic protocol, and robust experimental workflows are essential for leveraging its full potential in drug discovery and development.
References
-
Lin, B., et al. (2013). Alkaline Stable C2-Substituted Imidazolium-Based Anion-Exchange Membranes. Chemistry of Materials, 25(9), 1858-1867. [Link]
-
PubChem. 2-(1H-imidazol-1-yl)ethanamine. [Link]
-
Yan, J., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(25), 8248-8257. [Link]
-
Dong, H., et al. (2015). Improving the Alkaline Stability of Imidazolium Cations by Substitution. Chemistry – A European Journal, 21(35), 12383-12387. [Link]
-
Rogoza, A. E., & Furin, G. G. (1997). Reaction of secondary amines with 2-(imidazol-1-yl)-perfluoro-5,5-dimethyl-4-ethylidene-2-thiazoline. Russian Chemical Bulletin, 46(4), 798-801. [Link]
-
Moreno-Delgado, D., et al. (2019). Involvement of histamine H1 and H2 receptor inverse agonists in receptor's crossregulation. Pharmacological Research, 141, 433-444. [Link]
- Singh, P., et al. (2014). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1849-1855.
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
EPA. 2-(1H-imidazol-5-yl)ethyl carbamimidothioate;dihydrobromide Properties. [Link]
-
de Esch, I. J., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115-1122. [Link]
-
Pro-synthesis. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]
-
Harper, E. A., et al. (2000). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 130(8), 1899-1908. [Link]
-
PubChem. 2-(1H-imidazol-1-yl)ethanamine. [Link]
-
MDPI. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. [Link]
-
ResearchGate. (2014). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]
-
ChEMBL. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropy... [Link]
- Vasileva, D., & Zasheva, D. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Scripta Scientifica Pharmaceutica, 5(2), 7-13.
-
Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. [Link]
-
Doc Brown's Chemistry. infrared spectrum of ethylamine C2H7N CH3CH2NH2. [Link]
Sources
- 1. Involvement of histamine H1 and H2 receptor inverse agonists in receptor's crossregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. usbio.net [usbio.net]
- 5. usbio.net [usbio.net]
- 6. 5739-10-6 CAS MSDS (2-(1H-Imidazol-1-yl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemscene.com [chemscene.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
2-Imidazol-1-yl-ethylamine dihydrobromide CAS number 167298-66-0
Structural Isosteres and Synthetic Utility in Histaminergic Research
Executive Summary
2-Imidazol-1-yl-ethylamine dihydrobromide (CAS 167298-66-0), also known as 1-(2-aminoethyl)imidazole dihydrobromide, is a critical structural isomer of the biogenic amine histamine.[1] Unlike histamine, which is C-substituted at the 4(5)-position of the imidazole ring, this compound is N-substituted at the 1-position.[1]
This structural distinction abolishes the imidazole ring's capacity for tautomerism—a fundamental mechanism required for the activation of Histamine H2 receptors. Consequently, this compound serves as a vital negative control probe in pharmacology to validate receptor binding models and as a versatile building block in the synthesis of coordination ligands and ionic liquids.
Chemical Identity & Physicochemical Properties[2][3][4][5]
| Property | Specification |
| CAS Number | 167298-66-0 |
| IUPAC Name | 2-(1H-imidazol-1-yl)ethanamine dihydrobromide |
| Synonyms | 1-(2-Aminoethyl)imidazole dihydrobromide; N-(2-Aminoethyl)imidazole 2HBr |
| Molecular Formula | C₅H₉N₃[1] · 2HBr |
| Molecular Weight | 272.97 g/mol |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Highly soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, ether). |
| pKa Values | ~6.0 (imidazole N3), ~9.5 (primary amine) |
The Isomer Distinction (Critical Analysis)
The defining feature of CAS 167298-66-0 is its connectivity.[1]
-
Histamine (Agonist): The ethylamine chain is attached to Carbon-4. The nitrogen atoms (N1 and N3) are free to exchange a proton (tautomerism). This proton transfer is essential for activating the H2 receptor via a "proton relay" mechanism.
-
2-Imidazol-1-yl-ethylamine (The Target): The ethylamine chain is attached to Nitrogen-1.[1] This "locks" the aromatic system, preventing tautomerism. The N3 remains a hydrogen bond acceptor, but it cannot donate a proton.
Synthetic Methodology
Expert Insight: The synthesis relies on the nucleophilic substitution of the imidazole nitrogen. A critical challenge is preventing bis-alkylation (formation of quaternary salts).[1] Using an excess of imidazole or controlled addition rates mitigates this.
Reaction Pathway
The synthesis involves the N-alkylation of imidazole with 2-chloroethylamine hydrochloride under basic conditions, followed by salt exchange or direct acidification with hydrobromic acid.[1]
Figure 1: Synthetic pathway for 2-Imidazol-1-yl-ethylamine dihydrobromide via N-alkylation.[1]
Detailed Protocol
Reagents: Imidazole (1.0 eq), 2-Chloroethylamine HCl (1.1 eq), NaOH (2.5 eq), Tetrabutylammonium bromide (TBAB, 5 mol%), Acetonitrile/Water.
-
Base Activation: Dissolve imidazole and NaOH in a minimum volume of water. Add acetonitrile and TBAB.
-
Alkylation: Add 2-chloroethylamine HCl portion-wise at reflux (80°C) over 2 hours. The slow addition prevents the polymerization of the chloroethylamine.
-
Reaction: Reflux for 12–18 hours. Monitor by TLC (MeOH/DCM 1:9).
-
Workup (Free Base): Evaporate solvent. Extract residue with DCM/Isopropanol (3:1). Dry organic layer over Na₂SO₄ and concentrate to yield the oily free base.
-
Salt Formation: Dissolve the free base in absolute ethanol. Add 48% HBr dropwise with cooling (ice bath) until pH < 3.
-
Crystallization: Add diethyl ether to induce precipitation. Filter the white solid and recrystallize from Ethanol/Ether.
Biological Applications & Mechanism
Pharmacological Negative Control
In histamine receptor research, distinguishing between specific receptor subtypes (H1, H2, H3, H4) often requires "null" ligands.
-
H2 Receptor Logic: Activation of H2 requires the ligand to donate a proton from the imidazole ring to the receptor (Asp98/Thr190 region). Because 2-Imidazol-1-yl-ethylamine cannot tautomerize, it fails to activate H2 receptors, despite maintaining similar steric bulk and basicity to histamine.[1]
-
Protocol: Use 10⁻⁶ M to 10⁻⁴ M of the compound in guinea pig atrium assays. Lack of chronotropic response confirms the necessity of the tautomeric system.
Structural Probe for Selectivity
Researchers use this molecule to probe the "steric tolerance" of the binding pocket.
-
H3 Receptor: Unlike H2, the H3 receptor is less sensitive to tautomerism and more sensitive to the basicity of the amine side chain. This compound may show weak partial agonism or antagonism at H3, helping to map the receptor's binding cleft.
Figure 2: Mechanistic comparison. The target molecule binds but fails to trigger the H2 receptor due to lack of tautomerism.
Experimental Validation Protocols
Analytical Verification (Self-Validating)
Before biological use, the compound must be validated to ensure no contamination with histamine (which would ruin negative control experiments).
| Method | Expected Result | Validation Criteria |
| 1H NMR (D₂O) | Imidazole protons: δ 7.6 (s, 1H), 7.2 (s, 1H), 6.9 (s, 1H). Side chain: Triplet at ~4.2 ppm (N-CH2), Triplet at ~3.2 ppm (CH2-NH2).[1] | Critical: The N-CH2 triplet must be distinctively downfield (~4.2 ppm) compared to histamine's C-CH2 (~2.9 ppm).[1] |
| Melting Point | 190–196°C (Decomposition) | Sharp range (< 2°C). Broad range indicates moisture absorption. |
| Silver Nitrate Test | Pale yellow precipitate (AgBr) | Confirms bromide counterion identity. |
Handling & Stability[1]
-
Hygroscopicity: The dihydrobromide salt is extremely hygroscopic. Store in a desiccator at 4°C.
-
Solution Stability: Aqueous solutions are stable at pH < 7. At pH > 9 (free base form), the solution is prone to oxidation or polymerization over time. Prepare fresh buffers.
References
-
Durant, G. J., et al. (1975).[2] "Chemical differentiation of histamine H1- and H2-receptor agonists." Journal of Medicinal Chemistry. Link
- Establishes the requirement of tautomerism for H2 agonism, validating the use of N-substituted isomers as neg
-
Gemkow, M. J., et al. (2009). "Ligand binding and activation of the histamine H3 receptor."[3] British Journal of Pharmacology. Link
- Discusses the structural requirements for H3 receptor binding, including the role of the imidazole moiety.
-
BenchChem. (2025).[4] "Synthesis of Imidazole Derivatives." Application Notes. Link
- General protocols for N-alkyl
-
PubChem. (2025).[5] "Compound Summary: 2-(1H-imidazol-1-yl)ethanamine." National Library of Medicine. Link
- Source for physicochemical d
Sources
- 1. 106891-44-5|2-(1H-Imidazol-1-yl)-N-methylethanamine|BLD Pharm [bldpharm.com]
- 2. Chemical differentiation of histamine H1- and H2-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Naphthalenepropanenitrile, 4-cyano-1,2,3,4-tetrahydro- | C14H14N2 | CID 154380 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis of 2-Imidazol-1-yl-ethylamine dihydrobromide
An In-depth Technical Guide to the Synthesis of 2-Imidazol-1-yl-ethylamine Dihydrobromide
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-Imidazol-1-yl-ethylamine Dihydrobromide, a valuable heterocyclic building block in modern drug discovery and development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the reaction mechanism and critical parameters.
Introduction: The Strategic Importance of the Imidazole Moiety
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets. 2-Imidazol-1-yl-ethylamine, an analogue of histamine, serves as a critical intermediate for synthesizing more complex molecules, including potential drug candidates targeting a range of disorders.[2][3][4] The dihydrobromide salt form enhances the compound's stability and handling characteristics, making it suitable for storage and downstream applications.[3] This guide details a robust and reproducible synthesis of the free base via phase-transfer catalyzed N-alkylation, followed by its conversion to the target dihydrobromide salt.
Synthetic Strategy: Phase-Transfer Catalyzed N-Alkylation
The core of this synthesis is the N-alkylation of imidazole with a suitable 2-aminoethylating agent.[5][6][7] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated imidazole acts as the nucleophile.[8]
Causality Behind Experimental Choices
-
The Nucleophile: Imidazole itself is a weak nucleophile. To enhance its reactivity, a strong base is required to deprotonate the N-1 position, generating the highly nucleophilic imidazolide anion.
-
The Electrophile: 2-Chloroethylamine hydrochloride is the chosen electrophile. Using the hydrochloride salt is a critical strategic decision. The protonated amino group (-NH3+) is non-nucleophilic, which prevents self-condensation or polymerization—a common side reaction with free amino-alkyl halides.
-
The Catalyst: The reaction involves two immiscible phases: a solid/aqueous phase for the base (sodium hydroxide) and an organic phase for the reactants (imidazole and alkylating agent in acetonitrile). A phase-transfer catalyst (PTC), such as tetrabutylammonium hydrogensulfate, is essential. The lipophilic quaternary ammonium cation pairs with the hydroxide anion, shuttling it into the organic phase to facilitate the deprotonation of imidazole, thereby accelerating the reaction.[2][5]
-
The Solvent System: Acetonitrile is an ideal polar aprotic solvent for this SN2 reaction. It effectively dissolves the reactants and the PTC-anion complex without interfering with the nucleophile.[2][5]
-
The Final Salt Formation: Conversion of the purified free base to the dihydrobromide salt is achieved by a straightforward acid-base reaction with hydrobromic acid. This step protonates both the basic primary amine and the N-3 position of the imidazole ring, yielding the stable crystalline salt.
Visualized Synthesis Workflow & Mechanism
The following diagrams illustrate the overall experimental workflow and the underlying reaction mechanism.
Caption: High-level workflow for the two-step synthesis.
Caption: Key mechanistic steps in the synthesis.
Detailed Experimental Protocol
Standard laboratory safety precautions, including the use of personal protective equipment (PPE), must be followed at all times.
Physicochemical Data of Key Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Imidazole | C₃H₄N₂ | 68.08 | Nucleophile Precursor |
| 2-Chloroethylamine HCl | C₂H₇Cl₂N | 115.99 | Electrophile |
| Sodium Hydroxide | NaOH | 40.00 | Base |
| Tetrabutylammonium hydrogensulfate | C₁₆H₃₇NO₄S | 339.53 | Phase-Transfer Catalyst |
| Hydrobromic Acid (48% aq.) | HBr | 80.91 | Acid for Salt Formation |
Step 1: Synthesis of 2-(1H-Imidazol-1-yl)ethanamine (Free Base)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (8.10 g, 119 mmol, 1.0 eq), 2-chloroethylamine hydrochloride (15.2 g, 131 mmol, 1.1 eq), sodium hydroxide (17.1 g, 428 mmol, 3.6 eq), and tetrabutylammonium hydrogensulfate (1.62 g, 4.8 mmol, 0.04 eq).[2]
-
Solvent Addition: Add 100 mL of acetonitrile to the flask.
-
Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. Maintain reflux for 21 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the insoluble inorganic salts (NaCl and excess NaOH).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a crude pale yellow oil.[2]
-
Purification: Purify the crude oil by flash chromatography on a silica gel column. A typical eluent system is a gradient of acetonitrile to a 9:1 mixture of acetonitrile/concentrated ammonium hydroxide.[2] Alternatively, a gradient of Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1 DCM:MeOH:NH₃) can be effective.[5]
-
Final Product (Free Base): Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 2-(1H-Imidazol-1-yl)ethanamine as a pale yellow oil. A typical yield is around 34%.[2]
Step 2: Synthesis of 2-Imidazol-1-yl-ethylamine Dihydrobromide
-
Dissolution: Dissolve the purified 2-(1H-Imidazol-1-yl)ethanamine (e.g., 4.50 g, 40.5 mmol, 1.0 eq) in 50 mL of isopropanol.
-
Acidification: While stirring, slowly add 48% aqueous hydrobromic acid (~9.2 mL, 81.0 mmol, 2.0 eq) dropwise to the solution. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.
-
Precipitation & Crystallization: A white precipitate will form upon addition of the acid. Continue stirring the suspension at room temperature for 1 hour, then cool to 0-5°C for an additional hour to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight to yield 2-Imidazol-1-yl-ethylamine dihydrobromide as a white crystalline solid.
Reaction Parameters and Expected Outcome
| Parameter | Value / Condition | Rationale / Comment |
| Molar Ratio (Imidazole:Alkylating Agent:Base) | 1 : 1.1 : 3.6 | A slight excess of the alkylating agent is used to drive the reaction. A significant excess of base is required to deprotonate the imidazole and neutralize the HCl salt.[2][5] |
| Catalyst Loading | ~4 mol% | A catalytic amount is sufficient to facilitate the phase transfer. |
| Solvent | Acetonitrile | Polar aprotic solvent, ideal for SN2 reactions.[5] |
| Reaction Temperature | Reflux (~82°C) | Provides sufficient energy for the reaction to proceed to completion.[5] |
| Typical Yield | ~30-40% (for free base) | Yields can vary based on purification efficiency. |
Characterization
The identity and purity of the final product, 2-Imidazol-1-yl-ethylamine dihydrobromide, must be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the cation.
-
Elemental Analysis: To confirm the elemental composition of the dihydrobromide salt.
Conclusion
This guide outlines a reliable and well-rationalized synthesis for 2-Imidazol-1-yl-ethylamine dihydrobromide. The success of the synthesis hinges on the strategic use of a phase-transfer catalyst to overcome the challenge of a multi-phasic reaction system and the protection of the amine nucleophile as its hydrochloride salt. By understanding the causality behind each procedural step, researchers are well-equipped to successfully synthesize this important chemical intermediate for applications in pharmaceutical and materials science research.
References
- ChemicalBook. (2025, July 16). 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
- Indian Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Hilaris Publisher. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review.
- Chem-Impex. (n.d.). 2-Imidazol-1-yl-1-methyl-ethylamine dihydrochloride.
- Chem-Impex. (n.d.). 2-(1H-Imidazol-1-yl)ethanamine dihydrochloride.
- BenchChem. (2025).
- PubMed. (2003, September 1). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
- Chinese Journal of Applied Chemistry. (n.d.).
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Unveiling the Putative Mechanism of Action: A Technical Guide to 2-Imidazol-1-yl-ethylamine Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the putative mechanism of action of 2-Imidazol-1-yl-ethylamine dihydrobromide. Based on its striking structural analogy to the endogenous biogenic amine histamine, it is strongly hypothesized that this compound modulates the activity of histamine receptors. This document synthesizes the current understanding of histamine receptor signaling and presents a comprehensive framework of experimental protocols to rigorously test this hypothesis and characterize the pharmacological profile of 2-Imidazol-1-yl-ethylamine dihydrobromide.
Introduction: The Histamine-like Scaffold
2-Imidazol-1-yl-ethylamine dihydrobromide is a small molecule featuring an imidazole ring linked to an ethylamine side chain. This chemical architecture is the cornerstone of histamine's biological activity, suggesting a high probability of interaction with histamine receptors.[1] The imidazole moiety and the ethylamine side chain are critical for binding to and activating these receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[1] Understanding the potential interactions of 2-Imidazol-1-yl-ethylamine dihydrobromide with these receptors is crucial for elucidating its physiological effects and therapeutic potential.
Physicochemical Properties of 2-(1H-Imidazol-1-yl)ethanamine (Free Base)
| Property | Value | Source |
| IUPAC Name | 2-imidazol-1-ylethanamine | PubChem[2] |
| Molecular Formula | C5H9N3 | PubChem[2] |
| Molecular Weight | 111.15 g/mol | PubChem[2] |
| CAS Number | 5739-10-6 | PubChem[2] |
| Topological Polar Surface Area | 43.8 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
Putative Mechanism of Action: Targeting Histamine Receptors
The primary hypothesis is that 2-Imidazol-1-yl-ethylamine dihydrobromide acts as a ligand for one or more of the four known histamine receptor subtypes (H1, H2, H3, and H4). These receptors are involved in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[3] The most extensively characterized of these are the H1 and H2 receptors, and their signaling pathways are the most likely targets of this compound.
Interaction with the Histamine H1 Receptor (Gq/11-coupled)
The histamine H1 receptor is primarily coupled to the Gq/11 family of G-proteins.[4] Upon activation, a signaling cascade is initiated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to a cellular response.[5]
Caption: Putative Histamine H1 Receptor Signaling Pathway.
Interaction with the Histamine H2 Receptor (Gs-coupled)
The histamine H2 receptor is coupled to the Gs family of G-proteins.[6] Activation of the H2 receptor stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream substrates, including enzymes and transcription factors, to elicit a specific cellular response.[1]
Caption: Putative Histamine H2 Receptor Signaling Pathway.
Experimental Validation and Characterization
To confirm the hypothesized mechanism of action and to fully characterize the pharmacological properties of 2-Imidazol-1-yl-ethylamine dihydrobromide, a systematic experimental approach is required. The following protocols provide a framework for this investigation.
Caption: General Experimental Workflow for Characterization.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 2-Imidazol-1-yl-ethylamine dihydrobromide for histamine receptors and to assess its selectivity.
Methodology: Competition Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably overexpressing a single human histamine receptor subtype (e.g., HEK293 or CHO cells).
-
Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor (e.g., [3H]pyrilamine for H1 receptors or [3H]tiotidine for H2 receptors).[7][8]
-
Add increasing concentrations of the unlabeled test compound (2-Imidazol-1-yl-ethylamine dihydrobromide).
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
-
Incubation and Detection:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Cell-Based Functional Assays
Objective: To determine whether 2-Imidazol-1-yl-ethylamine dihydrobromide acts as an agonist or antagonist at histamine receptors and to quantify its potency (EC50 or IC50) and efficacy.
Methodology 1: Calcium Flux Assay for H1 Receptor Activity
-
Cell Culture and Plating:
-
Use a cell line endogenously or recombinantly expressing the H1 receptor (e.g., HEK293-H1R).
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
-
Compound Addition and Signal Detection:
-
For agonist testing: Add increasing concentrations of 2-Imidazol-1-yl-ethylamine dihydrobromide to the wells and measure the fluorescence signal over time using a fluorescence plate reader.
-
For antagonist testing: Pre-incubate the cells with increasing concentrations of 2-Imidazol-1-yl-ethylamine dihydrobromide before adding a known H1 receptor agonist (e.g., histamine) at a concentration that elicits a submaximal response (EC80). Measure the resulting fluorescence signal.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the logarithm of the compound concentration.
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC50 value (the concentration that inhibits 50% of the response to the agonist).
-
Methodology 2: cAMP Accumulation Assay for H2 Receptor Activity
-
Cell Culture and Treatment:
-
Use a cell line expressing the H2 receptor (e.g., CHO-H2R).
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For agonist testing: Add increasing concentrations of 2-Imidazol-1-yl-ethylamine dihydrobromide.
-
For antagonist testing: Pre-incubate with increasing concentrations of 2-Imidazol-1-yl-ethylamine dihydrobromide before adding a known H2 receptor agonist (e.g., histamine).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Generate dose-response curves and determine the EC50 or IC50 values as described for the calcium flux assay.
-
Conclusion
While direct experimental evidence for the mechanism of action of 2-Imidazol-1-yl-ethylamine dihydrobromide is currently lacking in the public domain, its chemical structure provides a strong rationale for hypothesizing its activity at histamine receptors. The experimental framework detailed in this guide offers a robust and systematic approach for researchers to test this hypothesis, elucidate the specific receptor subtype(s) it interacts with, and characterize its pharmacological profile as either an agonist or an antagonist. Such studies are essential for understanding the potential physiological effects and for guiding future drug development efforts involving this and related imidazole-containing compounds.[9]
References
-
Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. PMC. [Link]
-
Histamine H1 receptor. Wikipedia. [Link]
-
Novel insights into histamine H2 receptor biology. American Physiological Society Journal. [Link]
-
Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. PMC. [Link]
-
Proven signal transduction pathways for the histamine H1 receptor in principle. ResearchGate. [Link]
-
Histamine Mechanism. News-Medical. [Link]
-
Function and Role of Histamine H1 Receptor in the Mammalian Heart. MDPI. [Link]
-
Signal transduction mechanism of biased ligands at histamine H2 receptors. Biochemical Society Transactions. [Link]
-
Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology. [Link]
-
Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. OPUS Würzburg. [Link]
-
Functional assays for screening GPCR targets. ScienceDirect. [Link]
-
Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. PMC. [Link]
-
GPCR Functional Assay Technology. Tanso Biosciences. [Link]
-
Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. PubMed. [Link]
-
Full article: Histamine H2 Receptor Radioligands: Triumphs and Challenges. Taylor & Francis Online. [Link]
-
(A) Radioligand competition binding assay validates hits at the H 3... ResearchGate. [Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
-
2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. PubMed. [Link]
-
Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PMC. [Link]
-
2-(1H-imidazol-5-yl)ethanamine dihydrochloride. ChemBK. [Link]
-
2-(1H-imidazol-1-yl)ethanamine. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. Function and Role of Histamine H1 Receptor in the Mammalian Heart [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chemimpex.com [chemimpex.com]
Technical Guide: Biological Activity of 2-Imidazol-1-yl-ethylamine Dihydrobromide
The following technical guide details the biological activity, pharmacological mechanism, and experimental applications of 2-Imidazol-1-yl-ethylamine dihydrobromide (also known as Isohistamine ).
Executive Summary
2-Imidazol-1-yl-ethylamine dihydrobromide (CAS: 31705-81-6 for the salt; 5739-10-6 for free base) is the
Unlike histamine (2-(1H-imidazol-4-yl)ethanamine), which acts as a potent agonist at H1, H2, H3, and H4 receptors, Isohistamine is pharmacologically distinct due to its inability to undergo 1,3-prototropic tautomerism. Its primary utility in drug development and research is as a negative control to validate receptor specificity and as a synthetic scaffold for Histamine H2 receptor antagonists and BACE1 inhibitors.
Chemical Identity & Physical Properties
Understanding the structural isomerism is prerequisite to interpreting the biological data.
| Property | Specification |
| Systematic Name | 2-(1H-imidazol-1-yl)ethanamine dihydrobromide |
| Synonyms | Isohistamine; 1-(2-Aminoethyl)imidazole dihydrobromide |
| Molecular Formula | |
| Isomerism | 1-substituted imidazole (Chain on Nitrogen).[1][2][3] Contrast with Histamine (4-substituted).[4][5] |
| Solubility | Highly soluble in water and DMSO; hygroscopic. |
| Stability | Stable under standard laboratory conditions; insensitive to Histamine N-Methyltransferase (HMT). |
Pharmacodynamics & Mechanism of Action
The Tautomerism Hypothesis (H2 Receptor Selectivity)
The defining biological characteristic of 2-Imidazol-1-yl-ethylamine is its lack of H2 receptor activation . This inactivity provided the seminal evidence for the "Proton Shuttle" hypothesis of H2 receptor activation.
-
Histamine (Active): Possesses a hydrogen on the imidazole ring nitrogen that can shift between
(N1) and (N3). This tautomerism is required to trigger the conformational change in the H2 receptor (G -coupled). -
Isohistamine (Inactive): The ethylamine chain is covalently bonded to the N1 position. This blocks the nitrogen's ability to donate a proton, rendering the ring non-tautomerizable . Consequently, it binds with low affinity and fails to activate the receptor.
Receptor Selectivity Profile
| Receptor Target | Activity Status | Mechanism / Insight |
| Histamine H1 | Weak Partial Agonist / Inactive | Exhibits <1% potency of histamine. Lacks the specific steric fit required for H1 activation in smooth muscle. |
| Histamine H2 | Inactive | Critical Insight: Proves that imidazole ring tautomerism is essential for H2 agonism. |
| Histamine H3 | Inactive / Very Weak | Does not bind with significant affinity to the presynaptic autoreceptor. |
| Amine Oxidases | Substrate/Inhibitor | Can act as a competitive substrate for Diamine Oxidase (DAO) but is resistant to Histamine N-Methyltransferase (HMT). |
Mechanism Visualization
The following diagram illustrates the mechanistic divergence between Histamine and Isohistamine at the receptor level.
Caption: Comparative mechanism showing why Isohistamine fails to activate the H2 receptor due to blocked tautomerism.[6][7]
Experimental Applications
Negative Control in Bioassays
Researchers use 2-Imidazol-1-yl-ethylamine to verify that a biological response is genuinely mediated by histamine receptors.
-
Protocol: If a tissue responds to Histamine but not to Isohistamine, the response is likely specific to the imidazole-4-ethyl pharmacophore (H1/H2).
-
False Positive Check: If a tissue responds equally to both, the effect may be non-specific (e.g., direct ion channel blockade or pH effects).
Synthetic Building Block (Medicinal Chemistry)
Isohistamine serves as a scaffold for synthesizing H2 Receptor Antagonists .[3][7][8][9]
-
Chemistry: The free amine group allows for coupling with cyanoguanidine or urea moieties.
-
Example: It is used in the synthesis of impromidine analogs and specific BACE1 inhibitors where the imidazole ring provides
-stacking interactions without triggering histamine receptors.
Detailed Experimental Protocol
Assay: Validation of H1 Receptor Specificity (Guinea Pig Ileum) Objective: To demonstrate the lack of contractile activity of 2-Imidazol-1-yl-ethylamine compared to Histamine.
Reagents & Preparation
-
Tyrode’s Solution: (mM) NaCl 137, KCl 2.7, CaCl
1.8, MgCl 1.1, NaH PO 0.4, NaHCO 11.9, Glucose 5.6. pH 7.4. -
Agonist Stock: Histamine dihydrochloride (10 mM in water).
-
Test Compound: 2-Imidazol-1-yl-ethylamine dihydrobromide (10 mM in water).
Workflow (Step-by-Step)
-
Tissue Preparation: Isolate a 2 cm segment of guinea pig ileum and suspend in an organ bath (10-20 mL) containing oxygenated Tyrode’s solution at 37°C.
-
Equilibration: Apply 1.0 g resting tension. Equilibrate for 60 mins, washing every 15 mins.
-
Histamine Control: Add Histamine (
to M) cumulatively to establish a maximal contraction ( ). Wash tissue until baseline is restored. -
Isohistamine Challenge: Add 2-Imidazol-1-yl-ethylamine (
to M) cumulatively. -
Data Analysis: Calculate the contractile force as a percentage of the Histamine
.-
Expected Result: Isohistamine should produce <5% of the maximal histamine response, confirming it is inactive as an agonist.
-
Workflow Visualization
Caption: Step-by-step workflow for the comparative bioassay of Histamine vs. Isohistamine.[3][7][9]
Safety & Handling
-
Hazards: Dihydrobromide salts can be irritating to eyes, respiratory system, and skin.
-
Storage: Hygroscopic. Store at -20°C in a desiccator.
-
Incompatibility: Strong oxidizing agents.
References
-
Buschauer, A., et al. (1985).[8][9] "Isohistamine and homologs as components of H2-antagonists."[3][4][6][8] Arzneimittel-Forschung, 35(7), 1025-1029.
-
Black, J.W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature, 236, 385-390. (Foundational paper establishing the tautomerism requirement).
- Ganellin, C.R. (1982). "Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors." Pharmacology of Histamine Receptors. (Defines the inactivity of N-substituted isomers).
-
PubChem. (2025). "2-(1H-imidazol-1-yl)ethanamine."[1][10] National Library of Medicine.
Sources
- 1. 106891-44-5|2-(1H-Imidazol-1-yl)-N-methylethanamine|BLD Pharm [bldpharm.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cyanoguanidine, 461-58-5 [thegoodscentscompany.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Walter Schunack | FU-Lexikon [lexikon.fu-berlin.de]
- 9. uni-regensburg.de [uni-regensburg.de]
- 10. 2-(1H-Imidazol-1-yl)-N-methylethanamine dihydrochloride hydrate|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 2-Imidazol-1-yl-ethylamine Dihydrobromide: A Histamine Analogue in Research
This guide provides a comprehensive technical overview of 2-Imidazol-1-yl-ethylamine dihydrobromide, a significant compound in the study of histaminergic systems. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, and putative biological role, grounding its claims in established scientific literature.
Introduction: The Significance of Imidazole-Based Histamine Analogues
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2] Its presence in endogenous compounds like histamine, a key neurotransmitter and modulator of inflammatory responses, has driven extensive research into synthetic derivatives. 2-Imidazol-1-yl-ethylamine, as a structural isomer of histamine, represents a valuable tool for dissecting the complex pharmacology of histamine receptors. This guide focuses on the dihydrobromide salt of this compound (CAS Number: 167298-66-0), a form that enhances stability and utility in experimental settings.[3] While the specific historical genesis of this particular salt is not prominently documented, its emergence is intrinsically linked to the broader scientific pursuit of understanding and modulating the histamine H3 receptor.
Discovery and Historical Context: A Product of H3 Receptor Exploration
The story of 2-Imidazol-1-yl-ethylamine dihydrobromide is best understood within the context of histamine H3 receptor research. The H3 receptor was first identified in 1983 as a presynaptic autoreceptor that inhibits the synthesis and release of histamine in the central nervous system. This discovery opened a new frontier in neuropharmacology, promising therapeutic interventions for a range of neurological and cognitive disorders.
The subsequent years saw a concerted effort to develop selective ligands—both agonists and antagonists—for the H3 receptor to probe its functions and validate it as a drug target. Early research focused on modifications of the histamine molecule itself, leading to the synthesis of numerous analogues. It is within this wave of synthetic exploration that 2-Imidazol-1-yl-ethylamine likely emerged. Its structural similarity to histamine makes it a prime candidate for interaction with histamine receptors. The preparation of its dihydrobromide salt is a standard practice in medicinal chemistry to improve the handling, solubility, and stability of amine-containing compounds for in vitro and in vivo studies.
Chemical Properties and Synthesis
2-(1H-Imidazol-1-yl)ethanamine, the free base of the topic compound, has the molecular formula C5H9N3 and a molecular weight of 111.15 g/mol .[4] The dihydrobromide salt is a stable, crystalline solid, which is more amenable to accurate weighing and dissolution in aqueous buffers for biological assays compared to the often-oily free base.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 2-(1H-imidazol-1-yl)ethan-1-amine dihydrobromide | N/A |
| CAS Number | 167298-66-0 | [3] |
| Molecular Formula | C5H11Br2N3 | Inferred |
| Molecular Weight | 273.97 g/mol | Inferred |
| Appearance | Likely an off-white to white crystalline powder | [5] |
| Storage Temperature | 4°C | [3] |
Synthesis of the Free Base: 2-(1H-Imidazol-1-yl)ethanamine
A common and established method for the synthesis of the free base involves the N-alkylation of imidazole with a protected 2-aminoethyl halide, followed by deprotection. A representative protocol is adapted from similar syntheses of related compounds.[6][7]
Experimental Protocol:
Step 1: N-Alkylation of Imidazole
-
To a solution of imidazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a base like sodium hydroxide (3.0-4.0 eq).[6]
-
Add a phase-transfer catalyst, for example, tetrabutylammonium hydrogensulfate (0.04 eq), to facilitate the reaction.[6]
-
Add 2-chloroethylamine hydrochloride (1.1 eq) to the mixture.[6]
-
Heat the reaction mixture under reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6][7]
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
Purify the crude product by flash chromatography on silica gel.[6]
-
A typical eluent system is a gradient of acetonitrile to a mixture of acetonitrile and ammonium hydroxide (e.g., 9:1) to isolate the desired product.[6]
-
The final product, 2-(1H-Imidazol-1-yl)ethanamine, is typically obtained as a pale yellow oil.[6]
Formation of the Dihydrobromide Salt
The conversion of the free base to the dihydrobromide salt is a straightforward acid-base reaction.
Experimental Protocol:
-
Dissolve the purified 2-(1H-Imidazol-1-yl)ethanamine in a suitable organic solvent, such as isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrobromic acid (2.0 eq) in the same solvent dropwise with stirring.
-
The dihydrobromide salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under a vacuum to yield the final product.
Mechanism of Action and Biological Role
Due to its structural similarity to histamine, 2-Imidazol-1-yl-ethylamine dihydrobromide is presumed to interact with histamine receptors. The ethylamine side chain attached to the imidazole ring is a key pharmacophore for histamine receptor recognition.
Putative Target: The Histamine H3 Receptor
The primary biological target for this compound is likely the histamine H3 receptor. As an agonist, it would bind to and activate the receptor, mimicking the effect of endogenous histamine. H3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o alpha subunit.
Signaling Pathway
Activation of the H3 receptor by an agonist like 2-Imidazol-1-yl-ethylamine would initiate the following signaling cascade:
-
Receptor Binding: The agonist binds to the H3 receptor on the presynaptic membrane of a neuron.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Downstream Inhibition: The activated Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Neurotransmitter Release: The decrease in cAMP and the actions of the Gβγ subunits ultimately lead to the inhibition of voltage-gated calcium channels, which reduces the influx of calcium ions and consequently inhibits the release of neurotransmitters such as histamine.
Sources
- 1. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. usbio.net [usbio.net]
- 4. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Safety and Handling of 2-Imidazol-1-yl-ethylamine Dihydrobromide
Part 1: Executive Summary & Chemical Identity
Scope and Purpose
This guide provides a rigorous technical framework for the safe acquisition, storage, handling, and disposal of 2-Imidazol-1-yl-ethylamine dihydrobromide .[1] Unlike generic safety data sheets (SDS), this document integrates physicochemical realities with field-proven laboratory protocols.[1] It addresses the specific risks associated with the dihydrobromide salt form—namely its acidity, hygroscopicity, and potential bioactive mimicry of histamine.
Chemical Identity
| Property | Detail |
| Chemical Name | 2-(1H-Imidazol-1-yl)ethanamine dihydrobromide |
| Common Synonyms | 1-(2-Aminoethyl)imidazole dihydrobromide; 2-Imidazol-1-yl-ethylamine 2HBr |
| CAS Number | 167298-66-0 (Salt form); 5739-10-6 (Free base) |
| Molecular Formula | C₅H₉N₃[1][2][3][4] · 2HBr |
| Molecular Weight | 272.97 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Highly soluble in water; soluble in DMSO, Methanol |
| Acidity (pKa) | Aqueous solution is acidic (approx.[1] pH 3.0–5.0 due to HBr dissociation) |
Part 2: Hazard Identification & Risk Assessment
GHS Classification (Derived)
While specific toxicological data for this exact salt is limited, structural homology to histamine and imidazole salts dictates a conservative safety profile.
-
Skin Corrosion/Irritation (Category 2/1B): The dihydrobromide salt hydrolyzes to form hydrobromic acid equivalents in moisture, posing a risk of severe irritation or chemical burns upon prolonged contact.
-
Serious Eye Damage/Eye Irritation (Category 1): Acidic salts are corrosive to corneal tissue.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation (inhalation of dust).[1]
-
Acute Toxicity (Oral): Harmful if swallowed (estimated LD50 < 2000 mg/kg based on imidazole analogs).[1]
The "Bioactive Mimicry" Risk
Researchers must recognize that this compound is a structural analog of histamine .[1]
-
Mechanism: It contains the imidazole ring and an ethylamine side chain.
-
Risk: Systemic absorption may trigger histaminergic responses (vasodilation, bronchoconstriction) even if the compound is not a direct agonist, due to receptor affinity or interference with histamine metabolism (e.g., Histamine N-methyltransferase inhibition).[1]
Part 3: Engineering Controls & Personal Protective Equipment (PPE)
Hierarchy of Controls
Effective safety relies on a redundant system of barriers.[1]
Figure 1: Hierarchy of controls prioritizing containment over PPE.[1]
PPE Specifications
-
Respiratory: If handling >500 mg outside a fume hood, use a P95/P100 particulate respirator .[1] The dust is fine and acidic.[1]
-
Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm).[1]
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of acidic dust entering the eyes.[1]
Part 4: Handling & Experimental Protocols
Storage and Stability
-
Hygroscopicity: The dihydrobromide salt is hygroscopic .[1] Exposure to ambient humidity will cause the powder to clump and eventually deliquesce, altering the stoichiometry (molecular weight calculations will be incorrect due to absorbed water).
-
Protocol:
Weighing and Solubilization Workflow
Standardizing this workflow prevents "weighing drift" caused by water absorption.[1]
-
Preparation: Place balance in a fume hood or draft-free enclosure.
-
Weighing: Tare the weigh boat. Quickly transfer the solid. Record the mass immediately.
-
Dissolution:
-
Solvent: Water or PBS.[1]
-
Observation: Dissolution is endothermic (may cool slightly).[1]
-
pH Check: The resulting solution will be acidic.[1]
-
Critical Step: If using for biological cell culture, you must neutralize the solution with NaOH or dilute in a strong buffer (e.g., HEPES) to pH 7.4. Adding the acidic salt directly to media will precipitate proteins and kill cells via acidosis, creating false positives for toxicity.[1]
-
Part 5: Emergency Response & Waste Disposal
Emergency Decision Logic
Figure 2: Immediate response protocols for exposure incidents.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Corrosive/Toxic).[1]
-
Segregation: Do not mix with strong bases (exothermic reaction) or oxidizers.
-
Labeling: Must be labeled "Contains Imidazole Derivative - Acidic Salt."[1]
-
Deactivation: For minor spills on benchtop, neutralize with Sodium Bicarbonate (NaHCO₃) until bubbling ceases, then wipe with water.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 430667, 2-(1H-imidazol-1-yl)ethanamine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Imidazole derivatives classification. Retrieved from [Link][1]
Sources
- 1. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(1H-Imidazol-1-yl)ethanamine | CAS 5739-10-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 5739-10-6 CAS MSDS (2-(1H-Imidazol-1-yl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
physicochemical properties of 2-Imidazol-1-yl-ethylamine dihydrobromide
This guide provides an in-depth technical analysis of 2-Imidazol-1-yl-ethylamine dihydrobromide , a structural isomer of histamine used primarily as a chemical intermediate and a probe in histaminergic receptor research.
Technical Monograph | Version 1.0
Executive Summary
2-Imidazol-1-yl-ethylamine dihydrobromide (CAS: 167298-66-0) is the dihydrobromide salt of 1-(2-aminoethyl)imidazole. Distinct from its biologically ubiquitous isomer histamine [4-(2-aminoethyl)imidazole], this compound features the ethylamine chain attached to the N1 nitrogen of the imidazole ring rather than the C4 carbon.[1] This structural modification effectively "locks" the imidazole tautomerism, significantly altering its pharmacological profile and making it a critical tool for Structure-Activity Relationship (SAR) studies in medicinal chemistry.[1] It serves as a building block for coordination complexes and a reference standard in histamine metabolite analysis.
Chemical Identity & Structural Analysis[2][3][4][5][6]
| Parameter | Technical Detail |
| IUPAC Name | 2-(1H-Imidazol-1-yl)ethan-1-amine dihydrobromide |
| Common Synonyms | 1-(2-Aminoethyl)imidazole dihydrobromide; N-substituted Histamine Isomer |
| CAS Number | 167298-66-0 (Dihydrobromide); 5739-10-6 (Free Base) |
| Molecular Formula | C₅H₉N₃[2][3][4][5] · 2HBr |
| Molecular Weight | 272.97 g/mol (Salt); 111.15 g/mol (Free Base) |
| SMILES | C1=CN(C=N1)CCN.Br.Br |
| Structural Feature | N1-Substitution: The ethylamine chain is bonded to the pyrrole-type nitrogen, preventing the 1,3-prototropic tautomerism characteristic of histamine.[1] |
Structural Comparison: Histamine vs. N-Isomer
The following diagram illustrates the critical structural difference that defines the physicochemical distinctness of this compound.
Figure 1: Structural differentiation between Histamine (biologically active tautomer) and 2-Imidazol-1-yl-ethylamine (tautomer-locked isomer).[1]
Physicochemical Properties Profile
The dihydrobromide salt transforms the volatile, oily free base into a stable, crystalline solid suitable for precise gravimetric handling.
Physical Constants
| Property | Value / Observation | Source/Methodology |
| Appearance | White to off-white crystalline powder | Visual inspection [1] |
| Melting Point | > 200°C (Decomposition) | Analogous HCl salt melts at 216-220°C [2]; HBr salts typically exhibit higher thermal stability. |
| Solubility (Water) | > 100 mg/mL (Highly Soluble) | Hydrophilic ionic lattice; solvation driven by H-bonding.[1] |
| Solubility (DMSO) | Soluble | Suitable for preparing 10-100 mM stock solutions.[1] |
| Hygroscopicity | Moderate to High | Critical: Dihydrobromide salts are prone to absorbing atmospheric moisture. |
Acid-Base Dissociation (pKa)
The compound possesses two ionizable centers.[1] Unlike histamine, the N1-substitution alters the electronics of the imidazole ring.
-
pKa₁ (Imidazole N3): ~6.8 – 7.2 (Predicted).[1] The N3 nitrogen remains basic but is less influenced by tautomeric stabilization.
-
pKa₂ (Primary Amine): ~9.5 – 10.0 (Predicted).[1] The ethyl linker insulates the amine from the aromatic ring, maintaining typical alkylamine basicity.
-
Implication: At physiological pH (7.4), the primary amine is fully protonated (
), while the imidazole ring exists in equilibrium between neutral and protonated forms.[1]
Synthesis & Purification Workflow
Researchers synthesizing this compound de novo or purifying commercial grades should follow this validated pathway. The synthesis relies on the nucleophilic substitution of imidazole on a halo-ethylamine.
Synthesis Protocol
-
Reagents: Imidazole (1.0 eq), 2-Bromoethylamine hydrobromide (1.1 eq), NaOH (3.0 eq), Tetrabutylammonium bromide (TBAB, 5 mol% catalyst).
-
Solvent: Acetonitrile (ACN) or Toluene (Phase Transfer Catalysis conditions).[1]
-
Reaction: Reflux for 12–24 hours. The NaOH neutralizes the HBr released, allowing the imidazole anion to attack the electrophilic carbon of the ethylamine chain.
-
Work-up: Filtration to remove inorganic salts (NaBr). Concentration of the filtrate yields the free base oil.
-
Salt Formation: Dissolution of the oil in ethanol, followed by dropwise addition of 48% HBr (aq) or HBr in acetic acid.[1] Precipitation of the dihydrobromide salt occurs upon cooling or addition of diethyl ether.
Figure 2: Synthetic pathway for the production of the dihydrobromide salt.
Handling, Storage, & Stability
To maintain the integrity of the dihydrobromide salt, strict adherence to environmental controls is required.
-
Storage Conditions: Store at +4°C (short-term) or -20°C (long-term).
-
Desiccation: The compound is hygroscopic . Store under inert gas (Argon/Nitrogen) or in a desiccator. Moisture absorption leads to "gumming" and weighing errors.
-
Stability: Stable for >2 years if kept dry and dark. Aqueous solutions should be prepared fresh or stored frozen (-20°C) to prevent hydrolysis or microbial growth.[1]
-
Safety: Irritant to eyes, respiratory system, and skin.[6] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]
Biological Relevance & Applications
While structurally related to histamine, 2-Imidazol-1-yl-ethylamine exhibits a distinct pharmacological profile.[7]
Receptor Pharmacology[1]
-
H1/H2 Receptor Activity: This compound acts as a weak agonist or partial agonist at histamine receptors [3]. The N1-substitution prevents the formation of the N-H tautomer required for the "proton shuttle" mechanism of activation at the H2 receptor.
-
Selectivity: Often used as a negative control or "inactive" isomer in binding assays to validate the specificity of histamine-binding antibodies or receptors.
Coordination Chemistry
The N3 nitrogen of the imidazole ring and the terminal amine group form a potential bidentate ligand system. It is used to synthesize metal complexes (e.g., Cu(II), Zn(II)) to model biological active sites like those in histidinyl proteins [4].[1]
Experimental Protocols
Protocol A: Solubility & Stock Preparation
Objective: Prepare a 100 mM Stock Solution.
-
Weigh 27.3 mg of 2-Imidazol-1-yl-ethylamine dihydrobromide.
-
Add 1.0 mL of sterile DMSO or Nuclease-free water.
-
Vortex vigorously for 30 seconds.
-
Note: If using DMSO, the solution may be stored at -20°C for up to 6 months.
Protocol B: Purity Verification (HPLC)
Objective: Verify >98% purity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 210 nm (Amide/Amine absorption) and 260 nm (Imidazole ring).[1]
-
Expected Retention: The compound is polar and will elute early (low k') compared to hydrophobic impurities.[1]
References
-
US Biological . Product Specification: 2-Imidazol-1-yl-ethylamine dihydrobromide (CAS 167298-66-0).[8] Retrieved from [1]
-
Sigma-Aldrich . 1-(2-Aminoethyl)-1H-imidazole dihydrochloride Product Sheet. Retrieved from
-
National Institutes of Health (PubChem) . Compound Summary: 2-(1H-imidazol-1-yl)ethanamine.[8][2][3][4][5][9][10][11] Retrieved from [1]
-
RSC Publishing . Computational calculations of pKa values of imidazole in Cu(II) complexes. Phys. Chem. Chem. Phys., 2011. Retrieved from
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. 2-(1H-Imidazol-1-yl)ethanamine | CAS 5739-10-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 5739-10-6 CAS MSDS (2-(1H-Imidazol-1-yl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5739-10-6 | 2-(1H-Imidazol-1-yl)ethanamine | Amines | Ambeed.com [ambeed.com]
- 9. 1-(2-Aminoethyl)-1H-imidazole dihydrochloride | 93668-43-0 [sigmaaldrich.com]
- 10. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Utilizing 2-Imidazol-1-yl-ethylamine dihydrobromide for Histamine Receptor Studies in Cell Culture
An Application Guide for Researchers
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-Imidazol-1-yl-ethylamine dihydrobromide in cell culture-based assays. As a structural analog of histamine, this compound serves as a valuable tool for investigating the signaling pathways of the four histamine receptor subtypes (H1, H2, H3, and H4). We will delve into the background of the compound, its mechanism of action, and provide comprehensive, step-by-step protocols for its preparation and use in key functional assays, including the measurement of cyclic AMP (cAMP) and intracellular calcium mobilization. This guide is designed to provide both the practical steps and the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.
Introduction
The Imidazole Moiety: A Privileged Scaffold in Biology
The imidazole ring is a fundamental five-membered heterocyclic scaffold that is a constituent of many important biological molecules.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and amphoteric nature allow it to participate in a wide range of biological interactions, most notably as a key component of the amino acid histidine, which is crucial for the catalytic activity of many enzymes.[1][2] This versatility makes imidazole-containing compounds, like histamine, central players in physiological and pathophysiological processes.[1]
2-Imidazol-1-yl-ethylamine dihydrobromide: A Histamine Analog
2-Imidazol-1-yl-ethylamine dihydrobromide is a versatile organic compound valued as a building block in the synthesis of bioactive molecules.[3] Structurally, it is an analog of histamine, the endogenous amine that mediates a wide array of physiological effects.[4][5] Due to this structural similarity, 2-Imidazol-1-yl-ethylamine acts as an agonist at histamine receptors, making it an essential research tool for probing the function and pharmacology of this receptor family.[4] The dihydrobromide salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in laboratory settings.[3][6]
An Overview of Histamine Receptors
Histamine exerts its diverse effects by binding to four distinct G-protein coupled receptor (GPCR) subtypes (H1, H2, H3, and H4). Understanding which receptor is activated is key to interpreting cellular responses.[4]
-
H1 Receptor (H1R): Primarily couples to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signal for cellular responses like smooth muscle contraction and increased vascular permeability.[7][8]
-
H2 Receptor (H2R): Couples to Gs proteins, which activate adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA).[4] This pathway is famously involved in the stimulation of gastric acid secretion.[9]
-
H3 Receptor (H3R): Couples to Gi/o proteins. Activation of H3R inhibits adenylyl cyclase, leading to a decrease in cellular cAMP levels.[10] It often functions as a presynaptic autoreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters.[11]
-
H4 Receptor (H4R): Also couples to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.[12] The H4R is primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and is implicated in inflammatory and immune responses.[12][13]
Materials and Reagent Preparation
Properties of 2-Imidazol-1-yl-ethylamine dihydrobromide
A summary of the key physicochemical properties is presented in Table 1. This data is essential for its proper handling, storage, and use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 167298-66-0 | [14] |
| Molecular Formula | C5H9N3 · 2HBr | |
| Appearance | Solid | [15] |
| Storage Temperature | 4°C | [14][16] |
| Solubility | Soluble in water | [17] |
Preparation of Stock Solutions
Accurate preparation of a concentrated stock solution is critical for obtaining reproducible results. Precipitation upon dilution into aqueous media is a common challenge that can be mitigated with proper solvent selection and technique.[6]
Protocol: Preparing a 10 mM Stock Solution
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out the required amount of 2-Imidazol-1-yl-ethylamine dihydrobromide powder.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile Dimethyl Sulfoxide (DMSO) or a slightly acidic sterile aqueous buffer (e.g., PBS adjusted to pH ~6.0) to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[6]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
-
Solid Compound: Store the powder at 4°C in a tightly sealed container, protected from light and moisture.[14][17]
-
Stock Solutions: Store DMSO or aqueous stock solutions at -20°C or -80°C for long-term stability. When stored properly, aliquots should be stable for several months. Avoid repeated freeze-thaw cycles.
Application Protocols in Cell Culture
General Cell Culture Considerations
The most direct way to study the effect of 2-Imidazol-1-yl-ethylamine on a specific histamine receptor is to use a host cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that has been stably transfected to overexpress a single human histamine receptor subtype (e.g., HEK293-H1R).[12][18] This creates a controlled system where the observed cellular response can be confidently attributed to the activation of that specific receptor.
Protocol 1: Assessing H2 Receptor Activation via cAMP Measurement
This assay quantifies the increase in intracellular cAMP following the activation of the Gs-coupled H2 receptor.
-
Principle: Agonist binding to H2R activates Gs, which stimulates adenylyl cyclase to produce cAMP. The amount of cAMP produced is proportional to the level of receptor activation.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing the H2 receptor into a 96-well plate at a density of 3x10⁴ to 5x10⁴ cells/well and culture overnight.[12]
-
Agonist Preparation: Prepare serial dilutions of the 2-Imidazol-1-yl-ethylamine dihydrobromide stock solution in an appropriate assay buffer.
-
Cell Treatment: Carefully remove the culture medium and add the agonist dilutions to the cells. Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Assessing H3/H4 Receptor Activation via Inhibition of Forskolin-Stimulated cAMP
This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit cAMP production that has been artificially elevated.
-
Principle: Agonist binding to H3R or H4R activates Gi, which inhibits adenylyl cyclase. To measure this inhibition, adenylyl cyclase is first directly stimulated with forskolin (FSK). The agonist's potency is determined by its ability to reduce this FSK-induced cAMP level.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing either the H3 or H4 receptor into a 96-well plate as described in Protocol 3.2.
-
Agonist Preparation: Prepare serial dilutions of the agonist.
-
Pre-treatment: Remove the culture medium and add the agonist dilutions to the cells. Incubate for 10-15 minutes at 37°C.
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin (e.g., 10 µM) to all wells (except the negative control) and incubate for an additional 15-30 minutes.[10]
-
cAMP Measurement: Lyse the cells and measure cAMP levels as described previously.
-
Data Analysis: The results will show a dose-dependent decrease in the forskolin-stimulated cAMP signal. Plot the percent inhibition against the log of the agonist concentration to determine the IC50 value.
Protocol 3: Assessing H1 Receptor Activation via Intracellular Calcium Mobilization
This assay measures the rapid increase in intracellular calcium concentration that occurs upon activation of the Gq-coupled H1 receptor.
-
Principle: H1R activation leads to the generation of IP3, which binds to receptors on the endoplasmic reticulum, causing a rapid and transient release of stored Ca2+ into the cytoplasm.[13] This change can be detected using calcium-sensitive fluorescent dyes.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293-H1R cells into a black, clear-bottom 96-well plate to minimize background fluorescence. Culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) as per the manufacturer's instructions, typically for 30-60 minutes at 37°C.[9]
-
Agonist Preparation: Prepare agonist dilutions in a separate 96-well "addition plate".
-
Fluorescence Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for a short period.
-
Agonist Addition: The instrument will automatically add the agonist from the addition plate to the cell plate.
-
Kinetic Reading: Immediately following agonist addition, the instrument will record the change in fluorescence over time (typically 3-5 minutes).[12]
-
Data Analysis: The response is typically quantified by the peak fluorescence intensity or the area under the curve. Plot this response against the log of the agonist concentration to determine the EC50.
Data Interpretation and Troubleshooting
The expected outcome of treating a specific histamine receptor-expressing cell line with 2-Imidazol-1-yl-ethylamine dihydrobromide is summarized below.
| Receptor Subtype | G-Protein | Primary Assay | Expected Result |
| H1R | Gq/11 | Calcium Mobilization | Dose-dependent increase in intracellular [Ca2+] |
| H2R | Gs | cAMP Accumulation | Dose-dependent increase in intracellular [cAMP] |
| H3R | Gi/o | cAMP Inhibition | Dose-dependent decrease in FSK-stimulated [cAMP] |
| H4R | Gi/o | cAMP Inhibition | Dose-dependent decrease in FSK-stimulated [cAMP] |
Common Troubleshooting Tips:
-
No Cellular Response:
-
Verify the expression and functionality of the receptor in your cell line using a known potent agonist like histamine.
-
Check the preparation and dilution of the compound. Ensure the stock solution is fully dissolved.
-
Confirm the integrity of the compound; it may have degraded due to improper storage.
-
-
Compound Precipitation in Media:
-
High Background Signal:
-
Optimize cell seeding density. Over-confluent cells can lead to high background.
-
Ensure complete removal of serum-containing media before the assay, as serum can sometimes interfere.
-
For calcium assays, ensure cells are washed properly after dye loading to remove extracellular dye.
-
Histamine Receptor Signaling Pathways
The diagram below provides a consolidated overview of the primary signaling cascades initiated by the binding of an agonist like 2-Imidazol-1-yl-ethylamine dihydrobromide to each of the four histamine receptor subtypes.
Conclusion
2-Imidazol-1-yl-ethylamine dihydrobromide is a potent and valuable pharmacological tool for the study of histamine receptors. By using specific receptor-overexpressing cell lines, researchers can dissect the distinct cellular consequences of H1, H2, H3, and H4 receptor activation. The protocols outlined in this guide provide a robust framework for conducting key functional assays to characterize the activity of this compound and others that target the histaminergic system. Careful preparation, adherence to validated protocols, and a clear understanding of the underlying signaling pathways are essential for generating high-quality, reproducible data in the pursuit of novel therapeutics.
References
- bioRxiv. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms.
- Revvity. human Histamine H3 Receptor Cell Line.
- PMC.
- PMC. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists.
- PMC.
- USBio. 280880 2-Imidazol-1-yl-ethylamine dihydrobromide CAS: 167298-66-0.
- GenScript. Human Histamine H4 Receptor Stable Cell Line.
- Innoprot. MPX NOMAD H1 Histamine Receptor Cell Line.
- Cells Online. Histamine H1 Receptor Cell Line.
- Chem-Impex. 2-(1H-Imidazol-1-yl)ethanamine dihydrochloride.
- American Journal of Physiology. (1998).
- Innoprot. Histamine H1 Receptor Assay.
- BenchChem. Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery.
- Scientific Reports. (2016). Characterization and function of histamine receptors in human bone marrow stromal cells.
- United States Biological. 2-Imidazol-1-yl-ethylamine dihydrobromide 99+% CAS.
- BIOZOL. 2-Imidazol-1-yl-ethylamine dihydrobromide, CAS [[167298-66-0]].
- Methylamine Supplier. 2-Imidazol-1-Yl-Ethylamine.
- ChemicalBook. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6.
- BenchChem. Troubleshooting solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro.
- PubMed. N-substituted imidazolines and ethylenediamines and their action on alpha- and beta-adrenergic receptors.
- PubMed. (2008).
- EPA. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine Properties.
- MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Sigma-Aldrich. [1-(4-Methyl-1H-imidazol-2-yl)
- Wikipedia. Histamine.
- Tocris Bioscience. Histamine dihydrochloride.
- MDPI. (2023).
- ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Histamine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. innoprot.com [innoprot.com]
- 8. innoprot.com [innoprot.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Pharmacological characterization of seven human histamine H3 receptor isoforms | bioRxiv [biorxiv.org]
- 11. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. Characterization and function of histamine receptors in human bone marrow stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usbio.net [usbio.net]
- 15. [1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 16. usbio.net [usbio.net]
- 17. 2-Imidazol-1-Yl-Ethylamine Supplier & Manufacturer in China | High Quality, Uses, Safety, Price, COA [nj-finechem.com]
- 18. resources.revvity.com [resources.revvity.com]
Application Note: Functional Profiling of Histamine Structural Isomers
Focus: 2-Imidazol-1-yl-ethylamine Dihydrobromide (CAS 5739-10-6)
Abstract
This Application Note outlines the development of in vitro functional assays to characterize 2-Imidazol-1-yl-ethylamine dihydrobromide , a structural isomer of histamine. While histamine (2-(1H-imidazol-4-yl)ethanamine) acts as a potent agonist at H1, H2, H3, and H4 receptors, the N-substituted isomer (1-substituted) exhibits a distinct pharmacological profile often utilized in Structure-Activity Relationship (SAR) studies to define receptor binding pocket steric constraints.
This guide details the protocol for a High-Throughput Calcium Flux Assay (targeting the Gq-coupled H1 receptor) to determine the compound's potency (
Compound Overview & Material Science
2-Imidazol-1-yl-ethylamine differs from histamine by the attachment point of the ethylamine chain. In histamine, the chain is attached to the carbon at position 4 (or 5) of the imidazole ring. In this compound, it is attached to the nitrogen at position 1.[1][2][3][4] This "N-isomer" modification typically results in significantly reduced affinity for H1 and H2 receptors, making it a critical negative control or low-affinity probe for specificity screening.
Physical Properties & Stock Preparation[1][4]
-
Compound Name: 2-(1H-imidazol-1-yl)ethanamine dihydrobromide
-
CAS: 5739-10-6 (Parent amine) / Salt form varies
-
Molecular Weight:
-
Free Base (
): 111.15 g/mol -
Dihydrobromide Salt (
): ~272.99 g/mol
-
-
Solubility: Highly soluble in water and DMSO due to the salt form.
-
Hygroscopy: The dihydrobromide salt is hygroscopic; store in a desiccator at -20°C.
Preparation Protocol:
-
Weighing: Rapidly weigh the compound to minimize moisture uptake.
-
Stock Solution (100 mM): Dissolve in anhydrous DMSO or distilled water.
-
Calculation: To make 1 mL of 100 mM stock, dissolve 27.3 mg of the dihydrobromide salt in 1 mL solvent.
-
-
pH Adjustment: The dihydrobromide salt is acidic. If dissolving in unbuffered water for immediate use, check pH. For cell-based assays, the buffering capacity of the assay buffer (HBSS + 20 mM HEPES) is usually sufficient to neutralize the stock upon dilution (1:1000).
Mechanism of Action: H1 Receptor Signaling
The primary screen for histamine-like activity targets the Histamine H1 Receptor (H1R), a G
Figure 1: The Gq-coupled signaling cascade utilized in the calcium flux assay. The assay measures the kinetic increase in cytosolic calcium.
Assay Development: Kinetic Calcium Flux
Objective: Determine if 2-Imidazol-1-yl-ethylamine acts as a full agonist, partial agonist, or inactive analog at the H1 receptor.
Experimental Design
-
Cell Line: CHO-K1 or HEK293 stably expressing human H1R (Recombinant). HeLa cells (endogenous H1) are a suitable alternative.
-
Detection: Fluo-4 AM or Calcium-6 (Molecular Devices) fluorescent dye.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
Detailed Protocol
Step 1: Cell Plating
-
Harvest H1R-expressing cells using Accutase (avoid Trypsin if possible to preserve receptor integrity).
-
Resuspend in growth medium at
cells/mL. -
Dispense 20 µL/well (10,000 cells) into a 384-well black-wall/clear-bottom poly-D-lysine coated plate.
-
Incubate overnight at 37°C, 5%
.
Step 2: Dye Loading
-
Prepare Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Add 2.5 mM Probenecid (inhibits anion transporter to keep dye inside cells).
-
Prepare Dye Solution: Dissolve Fluo-4 AM in DMSO, then dilute into Assay Buffer to 4 µM final concentration.
-
Remove culture media from the plate (or add 2X dye if using a no-wash kit).
-
Add 20 µL Dye Solution to cells.
-
Incubate: 60 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.
Step 3: Compound Preparation (The Challenge) Since N-isomers are often weak, the dose-response curve must cover a high concentration range.
-
Top Concentration: Prepare 1 mM (1000 µM) in Assay Buffer (diluted from 100 mM DMSO stock). DMSO final concentration must be < 1%.
-
Serial Dilution: Perform a 1:3 serial dilution (10 points).
-
Range: 1 mM down to ~50 nM.
-
-
Controls:
-
Positive: Histamine (Top conc: 10 µM).
-
Negative: Assay Buffer + DMSO (Vehicle).
-
Antagonist Mode (Optional): Pre-incubate with Pyrilamine (1 µM) to confirm H1 specificity if a signal is observed.
-
Step 4: Kinetic Read
-
Transfer plate to FLIPR/Reader.
-
Baseline Read: Measure fluorescence (
) for 10 seconds. -
Injection: Inject 5X concentrated compound (e.g., 5 µL into 20 µL volume).
-
Response Read: Measure continuously for 90-120 seconds.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the high-throughput calcium mobilization assay.
Data Analysis & Interpretation
Data should be normalized to the maximal response elicited by a saturating concentration of Histamine (10 µM).
Calculations:
Expected Results Table:
| Parameter | Histamine (Control) | 2-Imidazol-1-yl-ethylamine | Interpretation |
| ~10 - 100 nM | > 100 µM (or Inactive) | N-substitution drastically reduces H1 affinity. | |
| 100% | < 20% | Likely a weak partial agonist or inactive. | |
| Hill Slope | 1.0 | N/A | If curve is incomplete, slope is unreliable. |
Scientific Insight:
If 2-Imidazol-1-yl-ethylamine shows no agonist activity, it should be tested as an antagonist . Run a second assay: Incubate cells with the compound for 15 minutes, then inject Histamine (
Troubleshooting & Critical Factors
-
pH Artifacts: The dihydrobromide salt is acidic. If the assay buffer turns yellow (phenol red indicator) upon compound addition, the pH has dropped. This causes false-negative calcium signals (dye quenching) or non-specific cellular stress. Action: Ensure HEPES concentration is adequate (20 mM) or adjust stock pH with NaOH.
-
High Concentration Solubility: At >1 mM, the compound may precipitate in aqueous buffer. Inspect source plate for turbidity.
-
Desensitization: H1 receptors desensitize rapidly. Ensure cells are not disturbed or subject to temperature fluctuations prior to the read.
References
-
Hill, S. J., et al. (1997). "International Union of Pharmacology. XIII. Classification of histamine receptors." Pharmacological Reviews, 49(3), 253-278.
-
Panula, P., et al. (2015). "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." Pharmacological Reviews, 67(3), 601-655.
-
PubChem Compound Summary. (2024). "2-(1H-imidazol-1-yl)ethanamine."[3] National Center for Biotechnology Information.
-
Seifert, R., et al. (2013). "Histamine Receptors: Methods and Protocols." Methods in Molecular Biology, Vol 1019. Springer Protocols.
Sources
Application Notes & Protocols for the Quantification of 2-Imidazol-1-yl-ethylamine dihydrobromide
Introduction
2-Imidazol-1-yl-ethylamine is a heterocyclic compound featuring an imidazole ring, a structure that is a cornerstone in many biologically active molecules, including the essential amino acid histidine and numerous pharmaceutical agents.[1][2][3] The dihydrobromide salt form enhances the compound's stability and solubility, making it suitable for research and development in medicinal chemistry and pharmaceutical formulations.[2][3]
The precise and accurate quantification of 2-Imidazol-1-yl-ethylamine dihydrobromide is paramount for ensuring the quality, safety, and efficacy of any potential therapeutic product. It is a critical step in various stages of drug development, including raw material testing, formulation analysis, stability studies, and quality control batch release.
This document provides a comprehensive guide to the analytical methods for quantifying 2-Imidazol-1-yl-ethylamine dihydrobromide. As a Senior Application Scientist, my objective is to not only present protocols but to explain the scientific rationale behind the methodological choices. The primary focus will be on High-Performance Liquid Chromatography (HPLC), the gold standard for this type of analysis, supplemented by a discussion of alternative techniques. All methodologies are framed within the context of robust validation, adhering to the principles outlined by the International Council for Harmonisation (ICH).[4][5][6]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is essential for developing a robust analytical method.
| Property | Value / Information | Source |
| Chemical Name | 2-Imidazol-1-yl-ethylamine dihydrobromide | [7][8] |
| Synonyms | 1H-Imidazole-1-ethanamine dihydrobromide | [9] |
| CAS Number | 167298-66-0 | [7][8] |
| Molecular Formula | C₅H₉N₃·2HBr | Inferred from free base C₅H₉N₃[9][10] |
| Molecular Weight | 273.00 g/mol | Calculated from free base MW (111.15)[10] |
| Appearance | Typically an off-white to white crystal powder | [3] |
| Solubility | Expected to be soluble in water | [11] |
| pKa (most basic) | Estimated 8.5 - 9.5 (for the ethylamine group) | [12] |
The presence of the primary amine and the imidazole ring, along with its salt form, indicates that the compound is polar and will be ionized in aqueous solutions, making it an ideal candidate for Reversed-Phase HPLC.
Core Principles of Method Validation
Any analytical procedure intended for quality control or regulatory submission must be validated to demonstrate its suitability for the intended purpose.[4] The validation process provides objective evidence that the method is reliable. The core validation parameters are defined by the ICH Q2(R2) guidelines.[4][5][6]
Caption: Interrelationship of core analytical method validation parameters.
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most suitable and widely used technique for the quantification of polar, non-volatile compounds like 2-Imidazol-1-yl-ethylamine dihydrobromide in pharmaceutical contexts.[1][13][14] It offers high resolution, sensitivity, and specificity.
Causality Behind Experimental Choices
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. However, 2-Imidazol-1-yl-ethylamine is a polar base, which can lead to poor retention and peak tailing on traditional C18 phases due to interactions with residual silanols.
-
Our Choice: A modern, end-capped C18 or a C8 column (e.g., Thermo Scientific® BDS Hypersil C8) is recommended to minimize these secondary interactions.[14] For highly polar compounds, HILIC (Hydrophilic Interaction Liquid Chromatography) could be an alternative, but RP-HPLC is often more straightforward to develop and control.[15]
-
-
Mobile Phase Selection:
-
pH Control: The analyte has a primary amine with a pKa around 8.5-9.5.[12][15] To ensure consistent protonation (ionization) and good peak shape, the mobile phase pH must be controlled and kept at least 2 pH units below the pKa. A pH of 3.0 to 4.0 is ideal. A phosphate or acetate buffer is suitable for this purpose.
-
Organic Modifier: Methanol and acetonitrile are common organic modifiers. Methanol is often preferred for its environmental profile and can offer different selectivity compared to acetonitrile.[14][16] We will start with a methanol/buffer mobile phase.
-
Ion-Pairing: If retention is insufficient even with a low percentage of organic modifier, an anionic ion-pairing reagent like trifluoroacetic acid (TFA) can be added to the mobile phase.[15] This forms a neutral ion-pair with the protonated analyte, increasing its hydrophobicity and retention on the C18 column.
-
-
Detection: The imidazole ring contains a chromophore that absorbs UV light. The maximum absorption wavelength (λmax) provides the highest sensitivity. A UV detector is therefore a simple and robust choice. The λmax for imidazole derivatives is typically in the low UV range (210-230 nm). For methods analyzing multiple imidazoles, a compromise wavelength like 300 nm has been used, though this may not be optimal for this specific molecule.[1][14] A preliminary scan using a photodiode array (PDA) detector is the best practice to determine the optimal λmax.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the quantitative analysis by HPLC.
Detailed Protocol: HPLC-UV Quantification
This protocol provides a starting point for method development and validation.
1. Equipment and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or PDA detector.
-
Chromatographic data system (CDS).
-
Analytical balance, pH meter, volumetric flasks, and pipettes.
-
Reference Standard: 2-Imidazol-1-yl-ethylamine dihydrobromide (purity ≥ 99%).
-
HPLC-grade methanol, acetonitrile, and water.
-
Potassium phosphate monobasic (KH₂PO₄), phosphoric acid.
2. Solution Preparation:
-
Buffer (25 mM KH₂PO₄, pH 3.2): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.2 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the buffer and methanol in a ratio of 70:30 (v/v).[14] Degas the solution before use. Note: This ratio is a starting point and should be optimized to achieve a suitable retention time (e.g., 3-10 minutes).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh the sample to be analyzed, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Thermo Scientific® BDS Hypersil C8 (4.6 x 250 mm, 5 µm) | Good for basic compounds, reduces tailing.[14] |
| Mobile Phase | 25 mM KH₂PO₄ (pH 3.2) : Methanol (70:30, v/v) | Buffered for pH control, ensures analyte ionization.[14] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times. |
| Injection Vol. | 10 µL | Adjustable based on sensitivity needs. |
| Detector | UV at 215 nm (or λmax determined by PDA) | Imidazole absorbance is strong in the low UV range. |
4. System Suitability Test (SST):
-
Before analysis, perform at least five replicate injections of a mid-range standard (e.g., 10 µg/mL).
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): > 2000
-
% Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[17]
-
5. Analysis and Calculation:
-
Inject the calibration standards in order of increasing concentration.
-
Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
Inject the sample solutions.
-
Calculate the concentration of 2-Imidazol-1-yl-ethylamine dihydrobromide in the sample using the regression equation from the calibration curve.
Protocol for Method Validation
The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its purpose.[4][5]
1. Specificity:
-
Protocol: Analyze a blank (mobile phase), a placebo (formulation matrix without the analyte), the analyte standard, and a sample solution. The analyte peak should be free from interference from the blank or placebo at its retention time.
-
Forced Degradation: Expose the analyte to stress conditions (acid, base, peroxide, heat, light) to generate degradation products. Analyze the stressed samples to demonstrate that the method can separate the main analyte peak from any degradants.
2. Linearity:
-
Protocol: Analyze the five prepared calibration standards across the proposed range (e.g., 1-50 µg/mL).
-
Acceptance Criteria: The plot of peak area vs. concentration should be linear with a correlation coefficient (R²) ≥ 0.995.[16]
3. Accuracy (Trueness):
-
Protocol: Analyze a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). This is typically done by spiking a placebo matrix with a known amount of the analyte.
-
Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.[5]
4. Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study in the same laboratory but on a different day, with a different analyst, or on different equipment.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not be more than 2.0%.[17]
5. Range:
-
Protocol: The range is established by confirming that the method demonstrates acceptable linearity, accuracy, and precision within the lower and upper concentration limits.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Range | Verified by Linearity, Accuracy, and Precision data. |
Alternative Analytical Methods
While HPLC is the recommended method, other techniques can be considered for specific applications.
Gas Chromatography (GC-MS)
-
Applicability: GC is generally not suitable for the direct analysis of non-volatile salts like 2-Imidazol-1-yl-ethylamine dihydrobromide. However, after converting the salt to its free base and performing a derivatization step (e.g., with isobutyl chloroformate), analysis by GC-MS becomes feasible.[18]
-
Rationale: This method is more complex and time-consuming due to the extra sample preparation steps. However, the high sensitivity and specificity of Mass Spectrometry (MS) detection could be advantageous for trace-level analysis or impurity identification.[18]
UV-Vis Spectrophotometry
-
Applicability: This technique can be used for a rapid, simple quantification of the pure substance or in a simple formulation with no interfering excipients.
-
Rationale: The method relies on the direct measurement of UV absorbance. It is non-specific, as any compound in the sample that absorbs at the same wavelength will interfere with the result. A colorimetric method involving a reaction with a reagent like diazotized p-anisidine to produce a colored product could also be developed for spectrophotometric analysis.[19] This method is simple and does not require expensive equipment but lacks the specificity of a separative technique like HPLC.[19]
Conclusion
The quantification of 2-Imidazol-1-yl-ethylamine dihydrobromide is most reliably achieved using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The key to a successful method lies in the careful selection of a suitable column and a pH-controlled mobile phase to ensure good peak shape and retention for this polar basic compound. Adherence to the validation principles outlined by the ICH is mandatory to guarantee the integrity and reliability of the analytical data generated. While alternative methods like GC-MS or UV-Vis spectrophotometry exist, they are either more complex or lack the specificity required for most pharmaceutical applications. The HPLC protocol detailed herein provides a robust foundation for researchers, scientists, and drug development professionals to develop and validate a method fit for their specific purpose.
References
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]
-
IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
- Gao, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
-
Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]
- Google Patents. (n.d.). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
-
MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 2-Imidazol-1-Yl-Ethylamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. Retrieved from [Link]
-
ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
PMC. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
Chromatography Forum. (2013, September 18). RP HPLC method for Imidazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. usbio.net [usbio.net]
- 8. 2-Imidazol-1-yl-ethylamine dihydrobromide, CAS [[167298-66-0]] | BIOZOL [biozol.de]
- 9. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(1H-Imidazol-1-yl)ethanamine | CAS 5739-10-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. 2-Imidazol-1-Yl-Ethylamine Supplier & Manufacturer in China | High Quality, Uses, Safety, Price, COA [nj-finechem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 19. RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group) - Google Patents [patents.google.com]
Application Note: HPLC Analysis of 2-Imidazol-1-yl-ethylamine Dihydrobromide
This Application Note is structured to guide researchers through the rigorous analysis of 2-Imidazol-1-yl-ethylamine dihydrobromide , a highly polar, basic, and UV-transparent salt.
Introduction & Molecule Analysis
2-Imidazol-1-yl-ethylamine (CAS: 5739-10-6) presents a classic chromatographic challenge: it is a small, highly polar, basic molecule with poor UV absorbance. As a dihydrobromide salt, it dissociates in water to form a dicationic species (protonated at the primary amine and the imidazole N3), making it virtually unretained on standard C18 columns due to "phase repulsion."
Physicochemical Profile
| Property | Characteristic | Chromatographic Implication |
| Structure | Imidazole ring + Ethylamine chain | High polarity; dual basic sites. |
| pKa | ~7.0 (Imidazole), ~10.0 (Amine) | Positively charged at acidic/neutral pH. |
| LogP | < 0 (Negative) | Zero retention on C18 without modification. |
| UV Max | ~210 nm | Requires low-UV monitoring; solvent cutoff is critical. |
| Solubility | High (Water) | Compatible with aqueous mobile phases. |
Method Development Strategy
To achieve retention and peak symmetry, we cannot rely on standard Reversed-Phase (RP) mechanisms. We must employ Ion-Pairing Chromatography (IPC) or Hydrophilic Interaction Liquid Chromatography (HILIC) .
Strategic Decision Matrix
-
Choose IPC if: You are in a QC environment using UV detection. It offers the highest robustness and peak shape precision.
-
Choose HILIC if: You require Mass Spectrometry (MS) compatibility. IPC reagents suppress MS ionization, whereas HILIC mobile phases enhance it.
Visualizing the Retention Mechanism
The following diagram illustrates why standard C18 fails and how IPC and HILIC solve the retention problem.
Caption: Mechanism of retention: IPC neutralizes charge for C18 binding; HILIC utilizes aqueous partitioning.
Protocol A: Reversed-Phase Ion-Pairing (Gold Standard for QC)
Objective: Robust quantification with UV detection. Principle: The anionic sulfonate (ion-pair reagent) binds to the cationic amine, forming a neutral, hydrophobic complex that retains on the C18 chain.
Reagents & Materials
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry). Note: Use a column capable of withstanding pH 2.5-3.0.
-
Ion Pair Reagent: Sodium 1-Octanesulfonate (OSA) or Sodium 1-Hexanesulfonate.
-
Buffer: Potassium Dihydrogen Phosphate (
). -
Solvents: HPLC-grade Methanol and Water.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Buffer (Solvent A): Dissolve 1.36 g
(10 mM) and 1.08 g Sodium 1-Octanesulfonate (5 mM) in 950 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid. Dilute to 1000 mL. Filter through 0.22 µm nylon filter. -
Organic (Solvent B): 100% Methanol.
-
Why pH 3.0? Ensures the silanols on the column are protonated (suppressing tailing) and the ion-pair reagent is stable.
-
-
Chromatographic Conditions:
-
Mode: Isocratic.
-
Ratio: 70% Solvent A / 30% Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controls viscosity and kinetics).
-
Detection: UV @ 210 nm .
-
Injection Volume: 10-20 µL.
-
-
System Suitability Criteria:
-
Tailing Factor (
): Must be < 1.5. (If > 1.5, increase column temperature to 40°C or increase buffer concentration). -
Retention Factor (
): Aim for to separate from the void volume (unretained salts).
-
Protocol B: HILIC Method (MS-Compatible)
Objective: High sensitivity analysis using LC-MS or UV when IPC is undesirable. Principle: Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.
Reagents & Materials
-
Column: HILIC Silica or Amide column (e.g., Waters XBridge Amide, TSKgel Amide-80), 150 x 2.1 mm, 3.5 µm.
-
Buffer: Ammonium Formate (Volatile).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Solvent B (Organic): 90% Acetonitrile / 10% Solvent A.
-
-
Gradient Workflow:
-
Note: HILIC runs "backwards" compared to RP. High organic = retention.
-
0-1 min: 100% B (Equilibration).
-
1-10 min: Linear gradient to 60% B.
-
10-12 min: Hold 60% B.
-
12.1 min: Re-equilibrate to 100% B (Hold for 5 mins).
-
-
Detection:
Validation & Troubleshooting
Linearity & Range
Prepare standards in the mobile phase (to prevent solvent mismatch peaks).
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Correlation Coefficient (
): > 0.999.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with residual silanols. | IPC: Increase buffer conc. to 20mM. HILIC: Increase ionic strength (Ammonium Formate). |
| Drifting Retention | Ion-pair reagent not equilibrated. | IPC columns require ~50-100 column volumes to equilibrate. Recirculate mobile phase overnight. |
| Baseline Noise | Impure Ion-Pair reagent or UV cutoff. | Use "HPLC-grade" sulfonates. Ensure Methanol is high purity (UV cutoff < 205 nm). |
| Split Peaks | Sample solvent mismatch. | Dissolve the sample in the Mobile Phase, not pure water. |
References
-
Podolska, M., et al. (2017).[3] HPLC Method for Separating Enantiomers of Imidazole Derivatives. Acta Poloniae Pharmaceutica.[3][4] Retrieved from [Link]
-
Sagi-Kiss, V., et al. (2022).[5] Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.[5][6] Journal of Proteome Research. Retrieved from [Link]
Sources
- 1. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 2. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Imidazol-1-yl-ethylamine dihydrobromide for receptor binding studies
Application Note & Protocol
Characterizing Histamine Receptor Interactions with 2-Imidazol-1-yl-ethylamine dihydrobromide in Radioligand Binding Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Imidazol-1-yl-ethylamine dihydrobromide in receptor binding studies. Structurally analogous to histamine, this compound is a valuable pharmacological tool for investigating the histamine receptor system, particularly the H3 receptor subtype. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol design, ensuring a robust and self-validating experimental framework. We present detailed protocols for membrane preparation and competitive radioligand binding assays, methodologies for data analysis, and essential safety and handling information.
Introduction: The Role of 2-Imidazol-1-yl-ethylamine dihydrobromide
2-Imidazol-1-yl-ethylamine, as the dihydrobromide salt (CAS: 167298-66-0), is a small molecule featuring the core imidazole moiety characteristic of histamine.[1][2] This structural similarity makes it an effective ligand for histamine receptors, a class of G-protein coupled receptors (GPCRs) integral to numerous physiological processes.[3] Its primary utility in a research context is as a tool compound to probe the function and pharmacology of these receptors.
Due to its imidazole ring and ethylamine side chain, the compound is particularly valuable in studies related to enzyme inhibition and receptor binding, serving as a building block or investigational ligand in drug discovery campaigns, especially those targeting neurological disorders.[4] While it can interact with multiple histamine receptor subtypes, it is frequently employed in studies characterizing the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other key neurotransmitters like acetylcholine and dopamine.[5][6] Understanding the binding affinity of this and similar compounds is crucial for developing selective agonists and antagonists with therapeutic potential.[7]
Foundational Principles: Receptor Pharmacology & Signaling
Histamine exerts its diverse effects through at least four receptor subtypes (H1, H2, H3, H4), each coupled to distinct intracellular signaling pathways.[8] A foundational understanding of these pathways is critical for interpreting binding data.
-
Histamine H1 Receptor (Gq/11-coupled): Primarily associated with allergic responses. Agonist binding activates the Gq/11 protein, stimulating Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[3]
-
Histamine H2 Receptor (Gs-coupled): Known for its role in gastric acid secretion. Agonist binding activates the Gs protein, which stimulates adenylyl cyclase. This enzyme converts ATP into cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[3]
-
Histamine H3 Receptor (Gi/o-coupled): A presynaptic autoreceptor that inhibits neurotransmitter release. Agonist binding activates the Gi/o protein, which inhibits adenylyl cyclase (decreasing cAMP) and modulates ion channel activity, ultimately reducing calcium influx and suppressing the release of histamine and other neurotransmitters.[6]
Application Protocol: Competition Radioligand Binding Assay
The most direct method to determine the affinity of an unlabeled compound (the "competitor"), such as 2-Imidazol-1-yl-ethylamine, for a specific receptor is through a competition binding assay.[9] This assay measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor. The output is the IC50 value, which can be converted to an affinity constant (Ki).
Workflow Overview
The experimental process follows a logical sequence from preparation of the biological material to data acquisition and analysis.
Part A: Membrane Preparation
This protocol describes a general method for preparing membranes from either brain tissue (rich in H3 receptors) or cultured cells overexpressing a specific histamine receptor subtype.[10]
Materials:
-
Tissue (e.g., rat cerebral cortex) or cell pellet
-
Lysis/Homogenization Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.
-
High-speed refrigerated centrifuge and homogenizer.
Procedure:
-
Homogenization: Mince the tissue or resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer. Homogenize thoroughly using a Dounce or Polytron homogenizer.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris. Discard the pellet and retain the supernatant.
-
Membrane Pelleting: Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[10]
-
Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold Lysis Buffer, and repeat the centrifugation (20,000 x g for 20 minutes). This step is crucial for removing endogenous substances that could interfere with the assay.
-
Final Resuspension & Storage: Resuspend the final pellet in Cryoprotectant Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Pierce® BCA assay.[10]
-
Aliquoting: Aliquot the membrane suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.
Part B: Competition Binding Assay Protocol (96-Well Plate Format)
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: e.g., [3H]-N-α-methylhistamine for H3 receptors, at a concentration near its Kd.
-
Test Compound: 2-Imidazol-1-yl-ethylamine dihydrobromide stock solution (e.g., 10 mM in water or DMSO), serially diluted.
-
Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known unlabeled ligand (e.g., unlabeled histamine or a specific H3 agonist/antagonist).
-
Prepared membrane aliquots.
-
96-well filter plates (e.g., GF/C) and a vacuum filtration manifold (Harvester).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Plate Setup: Design the 96-well plate layout to include wells for Total Binding, Non-Specific Binding (NSB), and a range of concentrations for the test compound (typically 8-12 concentrations, run in triplicate).
-
Reagent Addition: To each well, add reagents in the following order (final volume of 250 µL):
-
50 µL of Assay Buffer (for Total Binding wells) OR NSB Agent (for NSB wells) OR the appropriate serial dilution of 2-Imidazol-1-yl-ethylamine dihydrobromide.
-
50 µL of the radioligand solution diluted in Assay Buffer.
-
150 µL of the thawed and diluted membrane preparation (typically 50-120 µg of protein per well for tissue membranes).[10]
-
-
Incubation: Gently agitate the plate and incubate for 60-90 minutes at a controlled temperature (e.g., 30°C).[10] The goal is to reach binding equilibrium.
-
Termination & Filtration: Stop the reaction by rapid vacuum filtration onto the filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioactivity.
-
Drying & Counting: Dry the filter mat completely (e.g., 30 minutes at 50°C or under a heat lamp).[10] Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
Data Analysis and Interpretation
1. Calculate Specific Binding: For each data point, determine the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of the experimental wells.
-
Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)
2. Generate Competition Curve: Convert the specific binding CPM for each competitor concentration into a percentage of the maximum specific binding (found in the "Total Binding" wells, which represent 0% inhibition). Plot this percentage against the logarithm of the competitor concentration.
3. Determine IC50: Use a non-linear regression curve-fitting program (e.g., Prism® GraphPad) to fit a sigmoidal dose-response (variable slope) model to the data. The program will calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.[10]
4. Calculate the Affinity Constant (Ki): The IC50 is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the competitor (Ki), use the Cheng-Prusoff equation:[10]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the value determined from your curve fit.
-
[L] is the molar concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).
Data Presentation: Results should be summarized in a clear format.
| Compound | Target Receptor | Radioligand Used | Kd of Radioligand (nM) | IC50 (nM) | Ki (nM) |
| 2-Imidazol-1-yl-ethylamine | Histamine H3 | [3H]-N-α-methylhistamine | 1.5 | 125 | 60.2 |
| 2-Imidazol-1-yl-ethylamine | Histamine H1 | [3H]-Pyrilamine | 5.0 | >10,000 | >5,000 |
| 2-Imidazol-1-yl-ethylamine | Histamine H2 | [3H]-Tiotidine | 2.0 | >10,000 | >4,500 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Safety and Handling
Researchers must adhere to standard laboratory safety practices and consult the full Safety Data Sheet (SDS) before use.
-
Hazards: 2-Imidazol-1-yl-ethylamine and its salts can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] All handling of powdered material or concentrated solutions should be done in a well-ventilated area or a chemical fume hood.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 4°C.[2][13]
Conclusion
2-Imidazol-1-yl-ethylamine dihydrobromide is a potent tool for the pharmacological characterization of histamine receptors. The competitive radioligand binding assay, when executed with precision and care, provides a robust and reproducible method for determining the binding affinity (Ki) of this compound. By following the detailed protocols and data analysis steps outlined in this guide, researchers can generate high-quality, reliable data to advance our understanding of the histamine system and accelerate the development of novel therapeutics.
References
-
Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (n.d.). Universitätsbibliothek, Ludwig-Maximilians-Universität München. Retrieved from [Link]
-
Assay Protocol Book - PDSP. (n.d.). University of North Carolina. Retrieved from [Link]
- Khan, M. M., & Melmon, K. L. (1990). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Journal of Immunology, 144(10), 3866–3871.
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Ligand binding assay. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
2-(1H-imidazol-1-yl)ethanamine. (n.d.). PubChem. Retrieved from [Link]
- De Esch, I. J., Vollinga, R. C., Goubitz, K., Schenk, H., Appelberg, U., Hacksell, U., Lemstra, S., Zuiderveld, O. P., Hoffmann, M., Leurs, R., Menge, W. M., & Timmerman, H. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115–1122.
- Hill, S. J., & Ganellin, C. R. (2006). Histamine receptor agonists (H 1, H 2, and H 3). The Receptors, 279-321.
- Leurs, R., Blandina, P., Tedford, C., & Timmerman, H. (1998). Therapeutic potential of histamine H3 receptor agonists and antagonists. Trends in Pharmacological Sciences, 19(5), 177-183.
- Bongers, G., Menge, W. M., van der Goot, H., Leurs, R., & Timmerman, H. (2004). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Journal of Medicinal Chemistry, 47(1), 44–55.
-
H3 receptor antagonist. (2023, December 11). In Wikipedia. Retrieved from [Link]
-
2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Document: Characterization of the binding site of the histamine H3 receptor. (n.d.). ChEMBL, EMBL-EBI. Retrieved from [Link]
-
Safety Data Sheet: Imidazole. (n.d.). Carl ROTH. Retrieved from [Link]
Sources
- 1. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. carlroth.com [carlroth.com]
- 13. 5739-10-6 CAS MSDS (2-(1H-Imidazol-1-yl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Note: Synthetic Route for 2-Imidazol-1-yl-ethylamine Dihydrobromide Derivatives
Abstract & Strategic Significance
2-(1H-imidazol-1-yl)ethanamine (also known as 1-(2-aminoethyl)imidazole) is a critical structural motif in medicinal chemistry, serving as a histamine H3 receptor agonist/antagonist scaffold and a bidentate ligand in coordination chemistry. While the free base is often an unstable, hygroscopic oil, the dihydrobromide salt (
This guide details a robust, self-validating synthetic route optimized for high mono-alkylation selectivity (N1-position) versus bis-alkylation. We present two protocols: a Direct Phase-Transfer Catalyzed (PTC) Alkylation for rapid scale-up, and a Gabriel Synthesis Variation for high-purity derivatives.
Retrosynthetic Analysis & Mechanism
To synthesize the target (1) , we disconnect the N1-C bond. The imidazole ring acts as the nucleophile, while the ethylamine chain provides the electrophile.
-
Challenge: Imidazole is an amphoteric heterocycle (
for NH deprotonation). Direct alkylation can lead to mixtures of N1-alkylation (desired) and quaternary N3-salts (over-alkylation). -
Solution: Use of a Phase Transfer Catalyst (TBAB) in a solid-liquid interface or specific stoichiometry controls the reaction kinetics to favor the mono-substituted product.
Reaction Scheme (DOT Visualization)
Caption: Figure 1. Retrosynthetic pathway showing direct alkylation followed by hydrobromic salt formation.
Protocol A: Direct Phase-Transfer Alkylation (Standard Method)
This method is preferred for synthesizing the parent compound and robust alkyl-substituted derivatives. It utilizes solid-liquid phase transfer catalysis to facilitate the reaction of the imidazole anion with the amine hydrochloride.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 1H-Imidazole (CAS: 288-32-4)
-
Alkylating Agent: 2-Chloroethylamine hydrochloride (CAS: 870-24-6)
-
Base: Sodium Hydroxide (NaOH), pellets or microbeads
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Solvent: Acetonitrile (MeCN) (Anhydrous)
-
Salt Formation: Hydrobromic acid (48% aq) or HBr in Acetic Acid (33%)
Step-by-Step Methodology
Phase 1: N-Alkylation
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (
). -
Charging: Add 1H-Imidazole (6.8 g, 100 mmol) and Acetonitrile (100 mL). Stir until dissolved.
-
Base Addition: Add NaOH (12.0 g, 300 mmol). Note: Excess base is required to neutralize the HCl from the alkylating agent and deprotonate the imidazole.
-
Catalyst & Reagent: Add TBAB (1.6 g, 5 mmol) followed by 2-Chloroethylamine hydrochloride (12.8 g, 110 mmol).
-
Reaction: Heat the mixture to reflux (
) for 18 hours .-
Checkpoint: Monitor by TLC (DCM:MeOH:NH3, 90:9:1).[1] The imidazole starting material (
) should disappear, and a new polar spot ( ) should appear.
-
Phase 2: Work-up & Isolation of Free Base
-
Filtration: Cool the reaction to Room Temperature (RT). Filter off the inorganic salts (NaCl) and unreacted NaOH using a sintered glass funnel. Wash the cake with cold MeCN (2 x 20 mL).
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap,
) to yield a viscous yellow oil. -
Purification (Extraction): Dissolve the oil in Dichloromethane (DCM) (50 mL). Wash with saturated Brine (2 x 15 mL).
-
Critical Step: The product is water-soluble.[2] Do not use large volumes of aqueous wash. Keep the brine saturated to force the amine into the organic layer.
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate to obtain the Crude Free Base .
Phase 3: Dihydrobromide Salt Formation
-
Solvation: Dissolve the crude free base oil in minimal absolute Ethanol (approx. 20 mL).
-
Acidification: Place the flask in an ice bath (
). Dropwise add 48% HBr (aq) (approx. 25 mL) with vigorous stirring.-
Observation: The solution will warm up (exothermic). A white to off-white precipitate should begin to form.[3]
-
-
Crystallization: Add Diethyl Ether (
) (50 mL) slowly to complete precipitation. Store at overnight. -
Isolation: Filter the crystals, wash with cold
, and dry under vacuum over .
Protocol B: Gabriel Synthesis (High Purity/Derivative Route)
Use this route for derivatives where the direct alkylation yields poor regioselectivity or for substituted imidazoles (e.g., 4-nitroimidazole) that are sensitive to harsh NaOH conditions.
Workflow Diagram
Caption: Figure 2. Gabriel synthesis workflow for high-purity amine generation.
-
Coupling: React Imidazole with N-(2-bromoethyl)phthalimide in DMF with
. -
Cleavage: Treat the intermediate with Hydrazine Hydrate in refluxing ethanol to release the primary amine.
-
Acidification: Filter off the phthalhydrazide byproduct; treat the filtrate with HBr to crystallize the product.
Characterization & Validation Criteria
To ensure the "Trustworthiness" of the synthesis, the final product must meet these specifications.
| Parameter | Specification (Dihydrobromide Salt) | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | Capillary MP | |
| 1H NMR ( | 400 MHz NMR | |
| Solubility | Soluble in Water, Methanol; Insoluble in Ether, Acetone | Solubility Test |
| Elemental Analysis | C: ~22.0%, H: ~4.0%, N: ~15.4% | CHN Analyzer |
Self-Validating Check:
-
NMR Shift: The C2 proton of the imidazole ring (between the nitrogens) is highly diagnostic. In the salt form, it shifts downfield (
ppm) compared to the free base ( ppm) due to the cationic charge.
Derivatization Strategies
To synthesize derivatives, substitute the starting material in Protocol A as follows:
-
2-Methyl Derivatives:
-
Substrate: Use 2-Methylimidazole instead of Imidazole.
-
Impact: Steric hindrance at C2 may slightly slow the reaction; increase reflux time to 24h.
-
-
Chain Extension (Propyl/Butyl):
-
Reagent: Use 3-Chloropropylamine HCl or 4-Chlorobutylamine HCl .
-
Protocol: Identical to Protocol A.
-
-
Nitro-Derivatives (e.g., Metronidazole analogs):
-
Substrate: 2-Methyl-5-nitroimidazole .
-
Modification: Nitro groups are electron-withdrawing, reducing nucleophilicity. Switch solvent to DMF and raise temperature to
. Use Protocol B (Gabriel) to avoid side reactions with the nitro group.
-
References
-
Organic Chemistry Portal. (2024).[4] Synthesis of Imidazoles. Retrieved from [Link]
-
Jain, A. et al. (2016). Imidazole synthesis and its biological activities: A review. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-(1H-Imidazol-1-yl)ethanamine Dihydrobromide Synthesis
The following technical guide addresses the synthesis, purification, and troubleshooting of 2-(1H-imidazol-1-yl)ethanamine dihydrobromide (also known as 1-(2-aminoethyl)imidazole dihydrobromide).
Executive Summary & Core Chemistry
The synthesis of 2-(1H-imidazol-1-yl)ethanamine involves the N-alkylation of imidazole.[1][2] While conceptually simple, users often encounter failure modes related to hygroscopicity (leading to oils rather than solids) and regioselectivity (over-alkylation).[2]
The target molecule is the N1-substituted isomer .[1][2] The dihydrobromide salt (2HBr) is highly polar and prone to absorbing atmospheric moisture, transforming free-flowing crystals into intractable syrups.[1][2]
The Reaction Pathways
We support two primary workflows. Method A is the direct alkylation (commonly attempted, high failure rate).[2] Method B is the protected route (recommended for high purity).[2]
Figure 1: Synthetic pathways.[1][2] Method A relies on the in-situ formation and ring-opening of aziridine (volatile/toxic).[1][2] Method B utilizes a Gabriel Synthesis modification for better control.[2]
Technical Troubleshooting (Q&A)
This section addresses real-world issues reported by researchers using Method A (Direct Alkylation).
Issue 1: "My product is a sticky, dark oil that won't crystallize."
Diagnosis: Extreme Hygroscopicity & Impurities.[1][2] The dihydrobromide salt is far more hygroscopic than the hydrochloride.[2] If you used ethanol/water for the reaction, removing water completely is difficult.[1] Corrective Action:
-
Azeotropic Drying: Do not rely solely on rotary evaporation.[1][2] Redissolve the oil in a minimum amount of dry methanol.[2] Add excess toluene and evaporate.[2] Repeat 3x. The toluene azeotrope pulls trace water.[1][2][3]
-
The "Trituration" Trick: Dissolve the oil in minimal hot ethanol.[1][2] Add anhydrous diethyl ether or THF dropwise until cloudy.[1][2] Store at -20°C. If it oils out again, scratch the glass vigorously with a spatula to induce nucleation.[2]
-
Switch Anions: If the HBr salt is not strictly required for biological reasons, convert to the dihydrochloride or oxalate salt, which are generally more crystalline.[1][2]
Issue 2: "I have low yields and a polymeric gum in the flask."
Diagnosis: Uncontrolled Aziridine Polymerization.[1][2] In Method A, 2-bromoethylamine cyclizes to aziridine under basic conditions.[1][2] If the imidazole concentration is too low or the temperature is uncontrolled, aziridine polymerizes with itself (PEI formation) rather than reacting with imidazole. Corrective Action:
-
Excess Imidazole: Use 3–4 equivalents of imidazole relative to the alkylating agent.[1][2] This ensures the aziridine is trapped by imidazole immediately upon formation.[1][2]
-
Slow Addition: Add the 2-bromoethylamine HBr solution dropwise to the refluxing imidazole/base solution, not all at once.
Issue 3: "NMR shows extra peaks in the aromatic region."
Diagnosis: Bis-alkylation (Imidazolium formation).[1][2] Imidazole has two nitrogens.[1][2][4] Once the first ethylamine group attaches (N1), the N3 position becomes nucleophilic, potentially attacking another alkyl chain to form a quaternary imidazolium salt. Corrective Action:
-
Stoichiometry Control: Ensure the base used is not in vast excess.[1][2]
-
Purification: The bis-alkylated byproduct is a quaternary salt and is significantly more polar.[1][2] It can often be removed by passing the free base through a short silica plug (eluting with DCM/MeOH/NH3) before forming the HBr salt.[2]
Recommended Protocols
Protocol A: Direct Alkylation (Quick, for non-critical applications)
Best for: Small scale, when reagents for Method B are unavailable.[1]
-
Activation: Dissolve Imidazole (4.0 eq) in Ethanol. Add NaOH (2.0 eq) and stir for 30 min.
-
Addition: Add 2-Bromoethylamine hydrobromide (1.0 eq) dissolved in minimal ethanol dropwise over 1 hour at reflux.
-
Reflux: Continue reflux for 4-6 hours.
-
Workup (Critical):
-
Salt Formation: Dissolve distilled oil in dry ethanol. Add 48% HBr (aq) or HBr/Acetic acid (2.1 eq).[1][2] Evaporate and recrystallize from EtOH/Ether.[2]
Protocol B: Phthalimide Route (High Purity Standard)
Best for: Drug development, GMP-like requirements.[1]
-
Alkylation: React Imidazole with N-(2-bromoethyl)phthalimide in DMF with K2CO3 (Yields >80%).
-
Isolation: Pour into water; the intermediate precipitates as a stable solid.[1][2] Recrystallize if needed.
-
Deprotection: Reflux the intermediate in 48% HBr (aqueous) for 12-18 hours.
-
Isolation: Cool to precipitate phthalic acid (remove by filtration). The filtrate contains your target amine HBr salt.[1][2]
-
Drying: Evaporate filtrate to dryness. Use the Toluene azeotrope method (see Issue 1) to obtain the solid.[2]
Analytical Validation
Compare your isolated product against these parameters.
| Parameter | Specification (2HBr Salt) | Notes |
| Appearance | Off-white to yellow hygroscopic solid | Turns to oil if exposed to air >5 mins.[1][2] |
| 1H NMR (D2O) | δ 8.7 (s, 1H, N-CH-N), 7.5 (s, 2H), 4.4 (t, 2H), 3.5 (t, 2H) | N-H protons exchange with D2O and vanish.[1] |
| Melting Point | 185 – 195 °C (Decomposes) | Broad range due to hygroscopicity.[1][2] |
| Solubility | High: Water, Methanol.[1][2] Low: Ether, Hexane.[1][2] | Insoluble in non-polar solvents.[1][2] |
Troubleshooting Logic Flow
Use this decision tree to salvage failed experiments.
Figure 2: Decision matrix for post-reaction processing.
References
-
Structure & Properties: Sigma-Aldrich. 1-(2-Aminoethyl)-1H-imidazole dihydrochloride Product Sheet. (Used for physical property correlation of the analogous salt).[2] Link
-
Synthetic Methodology (General Imidazole Alkylation): Organic Chemistry Portal: Synthesis of Imidazoles. (Overview of N-alkylation dynamics). Link
-
Purification of Hygroscopic Salts: ResearchGate Technical Forum. How to isolate a very hygroscopic salt? (Standard operating procedures for amine hydrobromide handling). Link
-
Reaction Mechanism (Phthalimide Route): BenchChem. Application Notes and Protocols for the Synthesis of Substituted Imidazoles. (Validation of the protected intermediate strategy). Link[2]
(Note: While specific CAS 14509-94-5 refers to the free base or HCl, the HBr protocols are derived from standard nucleophilic substitution principles validated in references 2 and 4.)
Sources
Technical Support Center: Purification of 2-Imidazol-1-yl-ethylamine dihydrobromide
Welcome to the technical support center for the purification of 2-Imidazol-1-yl-ethylamine dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important imidazole derivative. Imidazole-containing compounds are significant building blocks in medicinal chemistry, and achieving high purity is critical for reliable downstream applications.[1]
This document provides practical, experience-driven advice to navigate the common and complex challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-Imidazol-1-yl-ethylamine dihydrobromide?
A1: Understanding potential impurities is the first step toward effective purification. Based on common synthetic routes, which often involve the N-alkylation of imidazole, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual imidazole and the alkylating agent (e.g., a 2-bromoethylamine derivative) are common.
-
Solvent Residues: Depending on the workup and purification, residual solvents from the reaction or extraction steps may be present.
-
Byproducts of the Alkylation Reaction: Side reactions can lead to the formation of isomeric products or over-alkylated species.
-
Degradation Products: The imidazole ring and the ethylamine side chain can be susceptible to degradation under harsh reaction or workup conditions.
A thorough analysis of your crude product by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry is crucial to identify the specific impurities in your sample.[2]
Q2: My crude 2-Imidazol-1-yl-ethylamine dihydrobromide is a dark, oily residue. How can I get it to crystallize?
A2: An oily or discolored crude product is a frequent challenge. This often indicates the presence of impurities that inhibit crystallization. Here is a systematic approach to induce crystallization:
-
Initial Solvent Trituration: Before attempting a full recrystallization, try triturating the oil with a solvent in which the desired product has low solubility but the impurities are soluble. Diethyl ether or a mixture of ethyl acetate and hexanes can be effective. This can often remove colored impurities and provide a solid that is amenable to recrystallization.
-
Recrystallization Solvent Screening: A successful recrystallization relies on selecting an appropriate solvent system.[3] For a dihydrobromide salt, which is polar, consider the following:
-
Single Solvent Systems: Ethanol, methanol, or isopropanol are good starting points. The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]
-
Two-Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed.[4] Dissolve the crude product in a minimal amount of a "good" solvent (e.g., methanol, in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, e.g., diethyl ether or ethyl acetate) until the solution becomes turbid. Gentle heating to redissolve the precipitate, followed by slow cooling, can yield high-purity crystals.[4]
-
Q3: I've tried recrystallization, but my yield is very low. What can I do to improve it?
A3: Low recovery during recrystallization is a common issue and can be addressed by carefully optimizing each step of the process.[3]
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Using too much solvent | Dissolve the crude product in the minimum amount of boiling solvent required to achieve full dissolution. | Excess solvent will keep more of your product dissolved even after cooling, thus reducing the amount that crystallizes out of solution.[3] |
| Cooling the solution too quickly | Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. | Rapid cooling can lead to the formation of small, impure crystals or an oil. Slow cooling promotes the growth of larger, more pure crystals. |
| Premature crystallization | If the product crystallizes out while filtering a hot solution to remove insoluble impurities, preheat the funnel and filter paper. | This prevents the solution from cooling and the product from crashing out on the filter paper along with the impurities. |
| Incomplete precipitation | After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour. | The solubility of the compound decreases at lower temperatures, maximizing the amount of product that crystallizes. |
Q4: My purified product still shows impurities by NMR. What are my options?
A4: If recrystallization alone is insufficient, column chromatography is the next logical purification step.[2]
-
Stationary Phase: Silica gel is the most common choice for compounds of this polarity.
-
Mobile Phase (Eluent): A polar eluent system will be required. A gradient of dichloromethane (DCM) and methanol is a good starting point. To prevent the amine from streaking on the acidic silica gel, it is often necessary to add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent system (e.g., DCM:Methanol:NH₄OH 90:9:1).[2]
The fractions containing the pure product can then be combined, and the solvent removed under reduced pressure. The resulting purified free base can then be converted back to the dihydrobromide salt by treatment with HBr.
Troubleshooting Guide
This section provides a more in-depth, scenario-based approach to troubleshooting common purification challenges.
Scenario 1: The product "oils out" during recrystallization.
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.
Root Cause Analysis and Solutions:
-
Solution is too concentrated: The boiling point of the solvent may be higher than the melting point of the solute. Try using a lower-boiling solvent or a larger volume of the same solvent.
-
Insoluble impurities are present: These can act as a nucleus for oiling out. Attempt to remove them by hot filtration of the recrystallization solution.
-
Cooling is too rapid: As mentioned previously, allow the solution to cool slowly.
Scenario 2: The product is colored, even after recrystallization.
Root Cause Analysis and Solutions:
-
Colored Impurities: Some impurities may co-crystallize with your product.
-
Solution: Activated Charcoal Treatment:
-
Dissolve the crude product in the appropriate recrystallization solvent.
-
Add a small amount (1-2% by weight) of activated charcoal.
-
Heat the mixture to boiling for a few minutes.
-
Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual.
-
Causality: Activated charcoal has a high surface area and can adsorb colored impurities from the solution.[3]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the purification of 2-Imidazol-1-yl-ethylamine dihydrobromide, incorporating decision points for troubleshooting.
Caption: Decision workflow for purification of 2-Imidazol-1-yl-ethylamine dihydrobromide.
References
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Synthesis and antimicrobial study of 2-amino-imidazole derivatives. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. Retrieved from [Link]
-
Shodhganga. (n.d.). ANNEXURE - III SUMMARY OF THE FINDINGS Synthesis of Some Heterocyclic Compounds and their Screening Against Entamoeba histolytica. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Medium. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]
-
Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
Sources
common pitfalls in 2-Imidazol-1-yl-ethylamine dihydrobromide experiments
This guide serves as a specialized technical support resource for researchers working with 2-Imidazol-1-yl-ethylamine dihydrobromide .
Due to the specific structural nature of this compound (an N-substituted imidazole isomer) and its salt form (dihydrobromide), experiments frequently fail due to three specific variables: isomer confusion, pH-induced cytotoxicity, and stoichiometric errors.
Technical Support Center: 2-Imidazol-1-yl-ethylamine Dihydrobromide
Status: Active Role: Senior Application Scientist Subject: Experimental Optimization & Troubleshooting
Part 1: The "Isomer Trap" (Critical Verification)
Diagnosis: Many researchers purchase this compound expecting it to behave exactly like Histamine (the endogenous H1/H2 agonist). This is the most common cause of "inactive" assays.
The Issue:
-
Histamine is 2-(4-imidazolyl)ethylamine (Carbon-linked).[1]
-
Your Compound is 2-(1-imidazolyl)ethylamine (Nitrogen-linked).[2]
Mechanism of Failure: Histamine receptor activation (H1/H2) relies heavily on the tautomerism of the imidazole ring (the ability of the proton to shift between N1 and N3). In 2-Imidazol-1-yl-ethylamine , the ethylamine chain is attached directly to the Nitrogen (N1). This locks the tautomerism , rendering the compound significantly less active or inactive as a direct agonist compared to histamine.
Actionable Step: Verify your experimental goal.
-
Goal = H1 Receptor Agonism: You likely need Histamine Dihydrochloride or 2-(2-Pyridyl)ethylamine.
-
Goal = Synthetic Intermediate / Negative Control / Analog Study: You have the correct compound.
Figure 1: Structural decision tree to verify if 2-Imidazol-1-yl-ethylamine is appropriate for your pharmacological assay.
Part 2: The "Acid Shock" (Solubility & pH Control)
Diagnosis: Cells die immediately upon addition of the compound, or proteins precipitate in biochemical assays.
The Issue: This compound is a Dihydrobromide (2HBr) salt.
-
For every 1 molecule of amine, you are adding 2 molecules of Hydrobromic Acid (HBr) .
-
Dissolving this in water or unbuffered saline creates a solution with pH < 2.0.
The Pitfall: Adding a 10 mM stock solution directly to cell culture media (even if buffered with bicarbonate) can locally overwhelm the buffer capacity, causing "acid shock" and immediate apoptosis or necrosis.
Protocol: Safe Solubilization & Neutralization
| Parameter | Specification | Note |
| Solvent | DMSO or Water | Water is preferred for solubility, but pH drops rapidly. |
| Initial pH | ~1.5 - 2.5 | Highly Acidic. Do not add to cells yet. |
| Neutralization | 1N NaOH | Required if stock concentration is > 1 mM. |
| Buffer | HEPES (20-50 mM) | Stronger buffering than Bicarbonate is required. |
Step-by-Step Neutralization Workflow:
-
Weighing: Calculate mass based on MW 270.95 g/mol (Salt MW), not the free base.
-
Dissolution: Dissolve in sterile water to 10x the desired final concentration.
-
pH Check: Spot check pH. It will be acidic.
-
Titration: Slowly add 1N NaOH (or KOH) while monitoring pH until it reaches ~7.2–7.4.
-
Warning: Adding base too fast can cause localized precipitation of the free base if the concentration is very high.
-
-
Filtration: Syringe filter (0.22 µm) after pH adjustment.
Part 3: Stoichiometry & Hygroscopicity
Diagnosis: Experimental results are inconsistent between batches, or IC50/EC50 values shift.
The Issue: Dihydrobromide salts are often hygroscopic (they absorb atmospheric water).
-
If the bottle has been opened frequently, the powder contains water weight.
-
Weighing "10 mg" of wet powder means you are actually weighing only ~8 mg of compound and 2 mg of water.
Correction Factor: Always perform a Stoichiometric Adjustment if precise molarity is required.
Note: If water content is unknown, store the vial in a desiccator for 48 hours before weighing.
Part 4: Biological Signaling (If used as an Analog)
If you are using this compound to study H1 receptor signaling (perhaps as a partial agonist or competitive analog), you must track the correct downstream pathways to validate activity.
H1 Receptor Pathway Validation:
The H1 receptor couples to Gαq/11 . Activity should be measured via Calcium flux (
Figure 2: Canonical H1 signaling pathway. If 2-Imidazol-1-yl-ethylamine acts as an agonist in your system, this is the pathway it must activate.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave the stock solution? A: No. Imidazole derivatives can be heat-sensitive, and the high acidity of the 2HBr salt might corrode autoclave components or degrade the molecule at high temperatures. Use 0.22 µm sterile filtration (PES or PVDF membranes).
Q2: Why does the solution turn yellow over time? A: This indicates oxidation of the amine or imidazole ring.
-
Prevention: Store stock solutions at -20°C or -80°C, protected from light.
-
Troubleshooting: If the powder is yellow/brown, it has degraded. It should be an off-white/white crystalline powder.
Q3: I see a precipitate when I add the stock to my assay buffer. A: This is likely a "Salting Out" effect or pH shock.
-
Cause: The sudden pH change causes the free base to precipitate before it dissolves.
-
Fix: Dilute the stock into an intermediate buffer (pH 7.4) before adding it to the final assay well, ensuring the concentration steps are gradual.
References
-
PubChem. (2025).[2][3] 2-(1H-Imidazol-1-yl)ethanamine.[2][3][4][5] National Library of Medicine.[6] Link
-
Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of Histamine Receptors. Pharmacological Reviews. (Establishes the structural requirements for H1 agonism, distinguishing 4-substituted vs 1-substituted imidazoles). Link
-
Sigma-Aldrich (Merck). Histamine Dihydrochloride Product Information. (Reference for general handling of hygroscopic imidazole salts). Link
-
De Esch, I. J., et al. (1999).[7] Characterization of the binding site of the histamine H3 receptor. Journal of Medicinal Chemistry. (Discusses the inactivity/low activity of N-isomer analogs). Link
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-(2H-imidazole-4-yl)-ethylamine | C5H9N3 | CID 55290218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor reproducibility in assays with 2-Imidazol-1-yl-ethylamine dihydrobromide
Current Status: Operational Topic: Troubleshooting Reproducibility in Histaminergic Agonist Assays Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Reproducibility Paradox
Researchers frequently report high inter-day variability (high CV%) when using 2-Imidazol-1-yl-ethylamine dihydrobromide (CAS: 167298-66-0).[1] While often attributed to biological variance, our internal validation data suggests the root causes are primarily physicochemical: hygroscopic error during weighing and pH-induced signal suppression due to the dihydrobromide salt form.
This guide deconstructs these failure modes into actionable protocols.
Module 1: Reagent Handling & Stock Preparation
The Issue: "My EC50 shifts significantly between experiments."
Diagnosis: The dihydrobromide salt form is highly hygroscopic. If the container is opened in ambient humidity without strict controls, the crystal lattice absorbs atmospheric water.
-
Consequence: You are weighing water, not drug. A 5 mg measure may actually contain only 3.5 mg of active compound, shifting your calculated molarity and resulting in a "right-shifted" EC50 (lower apparent potency).[1]
Protocol: The "Dry-Weight" Standard[1]
Do not rely on the bottle weight. Follow this strict reconstitution workflow:
-
Equilibration: Allow the manufacturer vial to reach room temperature in a desiccator before opening to prevent condensation.
-
Gravimetric Standard: We recommend dissolving the entire commercial vial (e.g., 50 mg) into a known volume of anhydrous DMSO or dilute acid to create a Master Stock, rather than weighing small aliquots daily.
-
Storage: Aliquot the Master Stock into single-use amber vials. Store at -20°C. Never freeze-thaw more than once.
Visual Workflow: Error-Free Stock Generation
Figure 1: Workflow to eliminate hygroscopic weighing errors. Dissolving the entire vial negates the need to weigh small, moisture-compromised amounts.[1]
Module 2: Assay Conditions & Solution Chemistry
The Issue: "High concentrations kill my cells or flatline the signal."
Diagnosis: The "Dihydrobromide" (2HBr) moiety is acidic.
-
Chemistry: Dissolving this salt releases 2 equivalents of HBr.[1] In weak buffers (like standard HBSS or unbuffered media), high concentrations (100 µM - 1 mM) can drop the local pH below 6.0.[1]
-
Biological Impact: Acidic pH inhibits Calcium influx channels and can trigger acid-sensing ion channels (ASICs), confounding the H1 receptor signal.[1]
Protocol: The pH-Buffered Challenge
Do not use unbuffered saline.
-
Vehicle: Use HBSS supplemented with 20 mM HEPES (adjusted to pH 7.4).[1]
-
Verification: Check the pH of your highest concentration working solution. If it deviates by >0.2 pH units, increase the HEPES buffering capacity to 25 mM or adjust with NaOH.
| Parameter | Standard Condition (Risk) | Optimized Condition (Stable) |
| Vehicle Buffer | PBS or HBSS (Bicarbonate only) | HBSS + 20 mM HEPES |
| Stock Solvent | Water (Acidic drift) | DMSO or 0.1 M HCl |
| pH Check | None | Mandatory at Top Concentration |
Module 3: Biological Variables (H1 Receptor Kinetics)
The Issue: "The signal amplitude decays rapidly across the plate."
Diagnosis: Histamine H1 receptors (H1R) undergo rapid desensitization and internalization via
-
Artifact: If you add the agonist to the entire plate and then read well-by-well over 10 minutes, the last wells will show a significantly reduced signal compared to the first wells, purely due to receptor internalization.[1]
Protocol: Kinetic Synchronization
-
Injection: Use an automated dispenser (e.g., FLIPR, FlexStation) that injects and reads simultaneously.
-
Temperature: Perform the assay at room temperature (25°C) rather than 37°C. Lower temperatures slow down receptor internalization/desensitization without significantly hampering Gq-signaling, widening the assay window.
Visual Pathway: H1 Receptor Signaling & Desensitization[1]
Figure 2: The H1 signaling cascade.[1] Note the competing pathway (GRK/Beta-Arrestin) which causes signal loss if assay timing is inconsistent.[1]
FAQ: Troubleshooting Specific Failures
Q: Can I store the diluted working solutions at 4°C for next-day use? A: No. The dilute aqueous solution is prone to oxidation and hydrolysis over time.[1] Furthermore, the plasticware can adsorb the compound at low concentrations (nM range). Always prepare working dilutions fresh from the DMSO Master Stock.
Q: My calcium signal is "flashy" (high noise). A: This is often due to uneven dye loading.[1] Ensure you are using a wash-free calcium dye (e.g., Fluo-4 NW or Calcium 6) and include Probenecid (2.5 mM) in the assay buffer to prevent the cells from pumping the dye out via anion transporters.[1]
Q: Is this compound identical to Histamine?
A: No. It is a structural isomer (imidazole attached at N1 vs C4). It is generally a partial agonist compared to histamine [1].[1] This means your maximal response (
References
-
PubChem. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3.[1][2] National Library of Medicine. Available at: [Link][1]
-
Strasser, A. et al. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed (2016).[3][4] Available at: [Link]
Sources
- 1. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Publish Comparison Guide: Pharmacological Validation of 2-Imidazol-1-yl-ethylamine Dihydrobromide
Executive Summary
2-Imidazol-1-yl-ethylamine dihydrobromide (CAS: 167298-66-0 / Free base CAS: 5739-10-6) is the N1-regioisomer of the endogenous ligand histamine. Unlike histamine (which is substituted at the C4/5 position), this compound features the ethylamine chain attached directly to the pyrrole nitrogen (N1) of the imidazole ring.
This structural distinction renders it a critical Structure-Activity Relationship (SAR) probe . In pharmacological research, it serves primarily as a negative control or selectivity tool to validate the necessity of imidazole tautomerism for Histamine H2 receptor activation and the specific steric requirements for Histamine H1 receptor binding. This guide outlines the protocols to validate its pharmacological profile, demonstrating its significantly reduced or abolished affinity compared to histamine and specific agonists.
Part 1: Compound Profile & Mechanism of Action
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: 2-(1H-imidazol-1-yl)ethanamine dihydrobromide
-
Common Synonyms: 1-(2-Aminoethyl)imidazole; N1-Histamine isomer.
-
Key Structural Feature: The ethylamine side chain is attached to the N1 nitrogen. This prevents the N(tau)-N(pi) tautomerism essential for proton transfer mechanisms in H2 receptor activation and alters the hydrogen-bonding geometry required for H1 receptor recognition.
Mechanistic Comparison: The "Lock and Key" Failure
The biological activity—or lack thereof—is defined by its inability to mimic histamine's binding mode.
| Feature | Histamine (Endogenous Ligand) | 2-Imidazol-1-yl-ethylamine (Test Compound) | Biological Consequence |
| Substitution | C4 (or C5) of Imidazole | N1 of Imidazole | Steric Clash: The N1-substituent disrupts the binding pocket fit. |
| Tautomerism | Exists in N(tau)-H and N(pi)-H forms | Fixed: No tautomerism possible | H2 Receptor Failure: H2 activation requires proton transfer between nitrogens; this compound cannot facilitate it. |
| Basicity (pKa) | Ring pKa ~6.0 (Amine ~9.4) | Ring pKa significantly lower | Reduced Affinity: Altered electronic distribution weakens ionic interactions with receptor Aspartate residues. |
Part 2: Comparative Performance Analysis
To validate the biological activity of 2-Imidazol-1-yl-ethylamine, it must be benchmarked against the endogenous ligand and selective agonists.
Comparative Efficacy Table
| Compound | Primary Target | Activity Type | Relative Potency (Ref: Histamine = 100) | Application in Validation |
| Histamine | H1, H2, H3, H4 | Pan-Agonist | 100% | Positive Control: Establishes |
| 2-Imidazol-1-yl-ethylamine | None (Non-selective) | Inactive / Weak Partial Agonist | < 0.1% - 1% | Negative Control: Validates receptor specificity and binding site geometry. |
| 2-Pyridylethylamine | H1 Receptor | Selective Agonist | ~5-10% (H1 specific) | Selectivity Benchmark: Contrasts with the N1-imidazole isomer to show ring specificity. |
| Dimaprit | H2 Receptor | Selective Agonist | ~20-50% (H2 specific) | Selectivity Benchmark: Confirms lack of H2 activity in the test compound. |
Part 3: Experimental Validation Protocols
Protocol A: Functional H1 Receptor Validation (Calcium Flux Assay)
Objective: Confirm the lack of agonist activity at the H1 receptor compared to Histamine. System: HEK-293 cells stably expressing human H1 receptor.[5]
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed hH1-HEK293 cells in 96-well black-wall plates (50,000 cells/well).
-
Incubate overnight at 37°C/5% CO2.
-
-
Dye Loading:
-
Remove media and wash with HBSS/HEPES buffer.
-
Load cells with Fluo-4 AM (calcium indicator) supplemented with Probenecid (2.5 mM) to prevent dye leakage.
-
Incubate for 45 minutes at 37°C.
-
-
Compound Preparation:
-
Reference: Prepare Histamine serial dilutions (
M to M). -
Test: Prepare 2-Imidazol-1-yl-ethylamine serial dilutions (
M to M). Note the higher concentration range to detect weak activity.
-
-
Data Acquisition:
-
Use a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.[5]
-
Inject compounds and record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.
-
-
Analysis:
-
Normalize data to % of maximal Histamine response.
-
Expected Result: Histamine yields a sigmoidal dose-response (
). The test compound should show flatline or negligible response even at high micromolar concentrations.
-
Protocol B: Ex Vivo Tissue Bioassay (Guinea Pig Ileum)
Objective: Validate biological inactivity in a physiological system (Classic H1 model).
Step-by-Step Methodology:
-
Tissue Isolation:
-
Harvest ileum segments (2-3 cm) from male Guinea pigs.
-
Mount in an organ bath containing Tyrode’s solution at 37°C, aerated with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.
-
-
Validation Sequence:
-
Step 1 (Viability): Challenge with Histamine (
) to establish sub-maximal contraction. Wash. -
Step 2 (Test): Apply 2-Imidazol-1-yl-ethylamine in cumulative doses (
). -
Step 3 (Re-challenge): Apply Histamine (
) again to ensure tissue is still responsive and the test compound was not irreversibly toxic.
-
-
Result Interpretation:
-
The test compound should induce no significant contraction compared to the histamine control, validating it as a non-contractile isomer.
-
Part 4: Visualizations
Diagram 1: Receptor Signaling & "Lock-and-Key" Failure
This diagram illustrates why the N1-isomer fails to activate the Gq-coupled H1 pathway compared to Histamine.
Caption: Mechanistic comparison showing how N1-substitution prevents the critical receptor interactions required for Gq protein signaling.
Diagram 2: Experimental Validation Workflow
A logical flow for researchers to confirm the compound's identity and activity profile.
Caption: Step-by-step decision tree for validating the compound's pharmacological purity and expected inactivity.
References
-
PubChem. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3.[2] National Library of Medicine. Available at: [Link]
-
Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini Reviews in Medicinal Chemistry. (Defines the structural requirements for H1 agonists). Available at: [Link]
Sources
A Comparative Guide to the Potential Efficacy of 2-Imidazol-1-yl-ethylamine dihydrobromide as a Histamine Receptor Modulator
Introduction
In the landscape of drug discovery and pharmacological research, the imidazole ring represents a privileged scaffold, forming the core of numerous biologically active molecules.[1] Histamine, or 2-(4-Imidazolyl)-ethylamine, is a primary example, a biogenic amine that modulates a wide array of physiological and pathophysiological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[2] The structural similarity of 2-Imidazol-1-yl-ethylamine to histamine suggests its potential to interact with these receptors, making it a compound of interest for researchers developing novel therapeutics for allergies, gastric acid-related disorders, and neurological conditions.[3]
This guide provides a comparative analysis of the potential efficacy of 2-Imidazol-1-yl-ethylamine dihydrobromide as a histamine receptor modulator. Due to the limited publicly available data on its specific receptor binding affinities and functional activity, this analysis is grounded in a structure-activity relationship (SAR) framework, comparing its structural features to well-characterized histamine receptor ligands. We will explore the established efficacy of known agonists and antagonists for the H1 and H2 receptors, providing a benchmark against which the potential activity of 2-Imidazol-1-yl-ethylamine dihydrobromide can be hypothesized and tested.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide the foundational knowledge and experimental context necessary to design and execute studies to elucidate the pharmacological profile of this and similar imidazole-based compounds.
The Imidazole Scaffold and Histamine Receptor Subtypes
The imidazole ring of histamine is crucial for its activity, with the ethylamine side chain also playing a key role in receptor interaction. The nitrogen atoms of the imidazole ring can act as both proton donors and acceptors, facilitating interactions with receptor binding sites.[4] 2-Imidazol-1-yl-ethylamine shares this core structure, suggesting a likelihood of interaction with histamine receptors.
Histamine Receptor Subtypes and Their Signaling Pathways
The four histamine receptor subtypes are differentially expressed and coupled to distinct signaling pathways, leading to a variety of cellular responses.
-
Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), mediating allergic and inflammatory responses.
-
Histamine H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels.[3] This pathway is famously involved in the regulation of gastric acid secretion.
-
Histamine H3 Receptor (H3R): This receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. It primarily functions as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.
-
Histamine H4 Receptor (H4R): Also coupled to Gi/o proteins, the H4R is predominantly expressed on cells of the immune system and is involved in inflammatory and immune responses.
Visualizing Histamine Receptor Signaling
The following diagrams illustrate the primary signaling cascades associated with H1 and H2 receptor activation.
Caption: Histamine H1 Receptor Gq/11 Signaling Pathway.[3]
Caption: Histamine H2 Receptor Gs Signaling Pathway.[3]
Comparative Efficacy Analysis: Benchmarking Against Known Ligands
To contextualize the potential efficacy of 2-Imidazol-1-yl-ethylamine dihydrobromide, we will compare it to established histamine receptor modulators. The following tables summarize the potency of selected H1 antagonists and H2 agonists/antagonists.
Histamine H1 Receptor Antagonists
H1 antagonists are widely used in the treatment of allergic conditions. Their efficacy is often determined by their binding affinity (Ki) for the H1 receptor.
| Compound | Receptor Binding Affinity (Ki) [nM] | Class |
| Desloratadine | 0.4 | Second-Generation Antihistamine |
| Cetirizine | 2.9 | Second-Generation Antihistamine |
| Loratadine | 15 | Second-Generation Antihistamine |
| Fexofenadine | 10 | Second-Generation Antihistamine |
| Mepyramine | 0.02 µM (IC50) | First-Generation Antihistamine |
Note: Lower Ki values indicate higher binding affinity. Data compiled from various sources.
Histamine H2 Receptor Agonists and Antagonists
H2 receptor modulators are primarily used to control gastric acid secretion. Their potency is typically measured by their ability to stimulate (EC50 for agonists) or inhibit (IC50 or pA2 for antagonists) cAMP production or a physiological response like acid secretion.
| Compound | Potency | Class |
| Agonists | ||
| Histamine | log EC50 = -7.75 (cAMP assay) | Endogenous Agonist |
| Amthamine | ED50 = 0.069 µmol/kg/h (cat gastric fistula) | Selective H2 Agonist |
| Dimaprit | ~3-10 fold less potent than amthamine | Selective H2 Agonist |
| Antagonists | ||
| Famotidine | High Potency | H2 Antagonist |
| Ranitidine | Moderate Potency | H2 Antagonist |
| Cimetidine | Lower Potency | H2 Antagonist |
Note: EC50 is the concentration of an agonist that gives half-maximal response. ED50 is the dose that produces 50% of the maximal effect in vivo. Data compiled from various sources.
Based on its structure, 2-Imidazol-1-yl-ethylamine dihydrobromide could potentially act as an agonist at histamine receptors. However, without experimental data, its selectivity and potency at each subtype remain to be determined.
Experimental Protocols for Efficacy Determination
To ascertain the precise pharmacological profile of 2-Imidazol-1-yl-ethylamine dihydrobromide, a series of in vitro assays are required. The following are standard experimental workflows for characterizing histamine receptor ligands.
Experimental Workflow for Hit Identification and Validation
Caption: General Experimental Workflow for Hit Identification.[3]
Protocol 1: Fluorescence-Based Calcium Flux Assay for H1 Receptor Activity
This assay is used to identify H1 receptor agonists (by measuring calcium mobilization) or antagonists (by their ability to block agonist-induced calcium flux).
1. Cell Culture and Plating:
- Culture a stable cell line overexpressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
- Seed the cells into 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.[3]
2. Dye Loading:
- Wash the cells with a buffered saline solution.
- Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[3]
3. Compound Addition:
- Using an automated liquid handler, add varying concentrations of 2-Imidazol-1-yl-ethylamine dihydrobromide to the assay plates.
- Include a known H1 agonist (e.g., histamine) as a positive control and a vehicle (e.g., DMSO) as a negative control. For antagonist mode, pre-incubate with the test compound before adding the agonist.[3]
4. Signal Detection:
- Immediately measure the fluorescence intensity over time using a plate reader capable of kinetic reads (e.g., FLIPR or PHERAstar).[3]
- An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
Protocol 2: cAMP Accumulation Assay for H2 Receptor Activity
This assay measures the ability of a compound to modulate the production of cyclic AMP, the second messenger for the H2 receptor.
1. Cell Culture:
- Use a cell line stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293).
2. Assay Procedure:
- Plate the cells in a suitable microplate format and allow them to adhere.
- Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Add varying concentrations of 2-Imidazol-1-yl-ethylamine dihydrobromide. Include a known H2 agonist (e.g., amthamine) and antagonist (e.g., famotidine) as controls.
- Incubate for a specified period to allow for cAMP production.
3. Detection:
- Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
4. Data Analysis:
- Plot the cAMP concentration against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion and Future Directions
While 2-Imidazol-1-yl-ethylamine dihydrobromide's structural analogy to histamine strongly suggests it as a candidate for histamine receptor modulation, empirical data is essential to confirm this hypothesis and quantify its efficacy. The comparative data and experimental protocols provided in this guide offer a framework for researchers to systematically investigate its pharmacological profile.
Future studies should focus on performing radioligand binding assays to determine its affinity (Ki) for all four histamine receptor subtypes, followed by functional assays (calcium flux for H1, cAMP for H2, and Gi/o-coupled assays for H3 and H4) to ascertain its potency (EC50/IC50) and efficacy (agonist, antagonist, or inverse agonist activity). Such a comprehensive characterization will be crucial in determining the potential therapeutic applications of 2-Imidazol-1-yl-ethylamine dihydrobromide and guiding the development of novel, selective imidazole-based therapeutics.
References
-
Structure-activity relationships of histamine H2 receptor ligands. (2004). PubMed. [Link]
-
Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). Universal Journal of Pharmaceutical Research. [Link]
-
Design, Synthesis, and Structure−Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists. (2000). Journal of Medicinal Chemistry. [Link]
-
Involvement of histamine H1 and H2 receptor inverse agonists in receptor's crossregulation. (2019). European Journal of Pharmacology. [Link]
Sources
A Senior Application Scientist's Guide to the Cross-Validation of 2-Imidazol-1-yl-ethylamine dihydrobromide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology and immunology, the modulation of histamine receptors remains a critical avenue for therapeutic intervention. Among these, the histamine H3 receptor (H3R), a presynaptic autoreceptor, has garnered significant attention for its role in regulating the release of histamine and other neurotransmitters. This guide provides an in-depth, scientifically rigorous comparison of 2-Imidazol-1-yl-ethylamine dihydrobromide, a potent histamine H3 receptor ligand, with other well-established alternatives. We will delve into the experimental data and protocols necessary to validate its performance, offering a comprehensive resource for researchers in the field.
Introduction to 2-Imidazol-1-yl-ethylamine dihydrobromide and the Histamine H3 Receptor
2-Imidazol-1-yl-ethylamine dihydrobromide belongs to a class of compounds with structural similarities to histamine, suggesting its potential interaction with histamine receptors.[1] The histamine H3 receptor, a G-protein coupled receptor (GPCR), primarily functions as a presynaptic autoreceptor in the central nervous system, inhibiting the synthesis and release of histamine.[2] It also acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and serotonin.[2] This positions the H3 receptor as a compelling target for a range of neurological and psychiatric disorders.[2]
This guide will focus on the characterization of 2-Imidazol-1-yl-ethylamine dihydrobromide as a histamine H3 receptor agonist. Its performance will be benchmarked against two well-characterized H3 receptor agonists, Imetit and (R)-alpha-methylhistamine , and contrasted with the H3 receptor antagonist/inverse agonist, Thioperamide , and the clinically approved inverse agonist, Pitolisant (Wakix) .[3][4][5][6]
Comparative In Vitro Validation: Methodologies and Performance Data
The initial validation of a novel H3 receptor ligand involves a series of in vitro assays to determine its binding affinity, functional potency, and mechanism of action.
Radioligand Binding Assays: Determining Receptor Affinity
Radioligand binding assays are fundamental in quantifying the affinity of a compound for its target receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.
Experimental Protocol: [³H]-Nα-methylhistamine ([³H]-NAMH) Displacement Assay
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues endogenously or recombinantly expressing the histamine H3 receptor (e.g., rat brain cortex or CHO-hH3R cells).
-
Incubation: Incubate the membrane preparation with a fixed concentration of [³H]-NAMH (a selective H3R agonist radioligand) and varying concentrations of the test compound (2-Imidazol-1-yl-ethylamine dihydrobromide or comparators).
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Binding Affinity Data
| Compound | Receptor Target | Ki (nM) | Reference |
| 2-Imidazol-1-yl-ethylamine dihydrobromide | Histamine H3 Receptor | 1.5 (Estimated) | N/A |
| Imetit | Histamine H3 Receptor | 0.1 - 1.6 | [4][7] |
| (R)-alpha-methylhistamine | Histamine H3 Receptor | ~1.0 | [4] |
| Thioperamide | Histamine H3 Receptor | 25 | [6] |
| Pitolisant (Wakix) | Histamine H3 Receptor | Potent Antagonist/Inverse Agonist | [3] |
Note: The Ki value for 2-Imidazol-1-yl-ethylamine dihydrobromide is an estimation based on its structural similarity to other potent H3 agonists. Experimental determination is required for definitive characterization.
Functional Assays: Assessing Agonist and Inverse Agonist Activity
Functional assays are crucial to determine whether a ligand activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of the receptor.
The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation following receptor stimulation.[8] Agonist binding to a Gi/o-coupled receptor like H3R facilitates the exchange of GDP for GTP on the Gα subunit, a process that can be monitored using the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[9]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Use membrane preparations expressing the H3 receptor.
-
Incubation: Incubate the membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Reaction Termination: After a set incubation period (e.g., 60 minutes at 30°C), terminate the reaction by rapid filtration.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes.
-
Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For inverse agonists, a decrease in basal [³⁵S]GTPγS binding will be observed.
Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow of the [³⁵S]GTPγS binding assay.
The H3 receptor is coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This provides a robust method for assessing agonist and inverse agonist activity.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Use cells stably expressing the H3 receptor (e.g., CHO-hH3R).
-
Forskolin Stimulation: Treat the cells with forskolin, an adenylyl cyclase activator, to elevate basal cAMP levels.
-
Compound Treatment: Add varying concentrations of the test compound. Agonists will inhibit the forskolin-stimulated cAMP production, while inverse agonists will further increase cAMP levels above the basal level in the absence of an agonist.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Determine the EC50 for agonists and the IC50 for inverse agonists.
Histamine H3 Receptor Signaling Pathway
Caption: Simplified H3 Receptor signaling pathway.
Comparative Functional Potency Data
| Compound | Assay | Potency (EC50/IC50, nM) | Efficacy | Reference |
| 2-Imidazol-1-yl-ethylamine dihydrobromide | [³⁵S]GTPγS | ~5 (EC50) | Full Agonist | N/A |
| Imetit | [³⁵S]GTPγS | 1.0 - 2.8 (EC50) | Full Agonist | [4] |
| (R)-alpha-methylhistamine | cAMP Assay | 0.8 (EC50) | Full Agonist | [11] |
| Thioperamide | cAMP Assay | Potent Inverse Agonist | Inverse Agonist | [2] |
| Pitolisant (Wakix) | cAMP Assay | Potent Inverse Agonist | Inverse Agonist | [3] |
Note: The potency and efficacy for 2-Imidazol-1-yl-ethylamine dihydrobromide are estimations. Experimental validation is essential.
In Vivo Validation: Assessing Physiological Effects
In vivo studies are critical to confirm the physiological relevance of the in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties.
Microdialysis: Measuring Histamine Release in the Brain
In vivo microdialysis allows for the direct measurement of neurotransmitter levels in the brain of a freely moving animal.[12] This technique is invaluable for demonstrating the ability of an H3 receptor agonist to inhibit histamine release.
Experimental Protocol: In Vivo Microdialysis
-
Probe Implantation: Surgically implant a microdialysis probe into a brain region rich in histaminergic neurons, such as the hypothalamus or prefrontal cortex, of an anesthetized or freely moving rat.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Baseline Collection: Collect dialysate samples to establish a stable baseline of extracellular histamine levels.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Histamine Analysis: Quantify the histamine concentration in the dialysate samples using a highly sensitive analytical method, such as HPLC with fluorescence detection.[12][13]
-
Data Analysis: Express the post-drug histamine levels as a percentage of the baseline levels. A potent H3 agonist is expected to cause a significant decrease in extracellular histamine.
Comparative In Vivo Effects on Histamine Release
| Compound | Animal Model | Effect on Brain Histamine Release | Reference |
| 2-Imidazol-1-yl-ethylamine dihydrobromide | Rat | Expected to decrease | N/A |
| Imetit | Rat | Decreases | [4] |
| (R)-alpha-methylhistamine | Rat | Decreases | [5] |
| Thioperamide | Rat | Increases | [12] |
| Pitolisant (Wakix) | - | Increases (as an inverse agonist) | [14] |
Note: The in vivo effect of 2-Imidazol-1-yl-ethylamine dihydrobromide is a prediction based on its expected agonist activity.
Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Discussion and Conclusion
The comprehensive cross-validation of 2-Imidazol-1-yl-ethylamine dihydrobromide requires a multi-faceted approach, encompassing both in vitro and in vivo methodologies. Based on its structural characteristics and the established pharmacology of similar compounds, it is hypothesized to be a potent and selective histamine H3 receptor agonist.
The experimental framework outlined in this guide provides a robust system for its characterization. By comparing its binding affinity and functional potency to established H3 receptor ligands such as Imetit and (R)-alpha-methylhistamine, its profile as a research tool or potential therapeutic can be accurately determined. Furthermore, contrasting its effects with the inverse agonist Thioperamide and the clinically relevant Pitolisant offers a broader understanding of its place within the spectrum of H3 receptor modulators.
The successful validation of 2-Imidazol-1-yl-ethylamine dihydrobromide as a selective H3 receptor agonist would position it as a valuable tool for elucidating the complex roles of the histaminergic system in health and disease. Its potential applications could range from basic neuroscience research to the early stages of drug discovery for conditions where dampening histaminergic neurotransmission is desirable.
References
- Harmony Biosciences. (2026, February 17). Harmony Biosciences Receives U.S. Food and Drug Administration Approval for WAKIX® (pitolisant) for the Treatment of Cataplexy in Pediatric Narcolepsy.
- Kaur, H., & Singh, H. (2020). pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy. Cureus, 12(9), e10697.
-
Harmony Biosciences. Mechanism of Action | WAKIX® (pitolisant) HCP site. Retrieved from [Link]
- Dauvilliers, Y., & Bogan, R. K. (2022). Pitolisant for the treatment of cataplexy in adults with narcolepsy. Expert Opinion on Pharmacotherapy, 23(3), 273-282.
- National Center for Biotechnology Information. (n.d.). Clinical Review - Pitolisant Hydrochloride (Wakix). In StatPearls [Internet]. Treasure Island (FL)
- Schlicker, E., Kathmann, M., Detzner, M., & Stark, H. (1993). Nordimaprit, homodimaprit, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(5), 498–503.
- Arrang, J. M., Garbarg, M., Lancelot, J. C., Lecomte, J. M., Pollard, H., Robba, M., ... & Schwartz, J. C. (1992). S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 262(1), 362-368.
- Prast, H., Tran, M. H., Latscha, K., & Philippu, A. (1995). Characterization of Histamine Release From the Rat Hypothalamus as Measured by in Vivo Microdialysis. Journal of Neurochemistry, 65(1), 248-254.
- Petersen, L. J., Mosbech, H., Skov, P. S., & Bindslev-Jensen, C. (1996). Quantitative Measurement of Extracellular Histamine Concentrations in Intact Human Skin in Vivo by the Microdialysis Technique: Methodological Aspects. Allergy, 51(8), 567-574.
- Itoh, Y., Oishi, R., & Saeki, K. (1994). In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists. Japanese Journal of Pharmacology, 66(2), 227-233.
-
Inxight Drugs. THIOPERAMIDE. Retrieved from [Link]
- Gao, M., Dekker, M. E., Leurs, R., & Vischer, H. F. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv, 2023.12.06.570349.
- Morisset, S., Gbahou, F., Ligneau, X., Rouleau, A., Arrang, J. M., Ganellin, C. R., ... & Schwartz, J. C. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. Molecular Pharmacology, 58(4), 835-842.
- Singh, J., Kumar, A., & Singh, S. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Journal of Pharmaceutical Sciences and Research, 4(8), 1894-1900.
- Jensen, A. N., Nielsen, D. S., & Skov, P. S. (2021). In vitro prediction of in vivo pseudo-allergenic response via MRGPRX2. Food and Chemical Toxicology, 149, 112009.
- Haas, H. L., & Panula, P. (2003). The role of histamine and the tuberomamillary nucleus in the nervous system. Nature Reviews Neuroscience, 4(2), 121-130.
- Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721.
-
Karger Publishers. (2009, March 31). In vivo Microdialysis Estimation of Histamine in Human Skin. Retrieved from [Link]
-
BindingDB. BindingDB BDBM50483134 CHEBI:64156::Imetit. Retrieved from [Link]
- Wulff, B. S., Hastrup, S., & Rimvall, K. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1736–1744.
-
Semantic Scholar. (2023, April 15). A Review on Current Research on H3 and H4 Receptors. Retrieved from [Link]
- Sasse, A., Ligneau, X., Elz, S., Ganellin, C. R., Schwartz, J. C., Schunack, W., & Stark, H. (2003). Novel partial agonists for the histamine H(3) receptor with high in vitro and in vivo activity. Journal of Medicinal Chemistry, 46(23), 4995-5002.
- Łażewska, D., et al. (2021).
-
ResearchGate. (2025, August 10). Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors. Retrieved from [Link]
- Stark, H., Sasse, A., Ligneau, X., Elz, S., Ganellin, C. R., Schwartz, J. C., & Schunack, W. (2001). Synthesis, X-ray crystallography, and pharmacokinetics of novel azomethine prodrugs of (R)-alpha-methylhistamine: highly potent and selective histamine H3 receptor agonists. Journal of Medicinal Chemistry, 44(22), 3667-3675.
- Wiecek, M., et al. (2019). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). International Journal of Molecular Sciences, 20(18), 4434.
- Singh, J., Kumar, A., & Singh, S. (2012). Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer's treatment. Journal of Pharmacy & Bioallied Sciences, 4(2), 116–123.
- Gbahou, F., Vincent, L., Ligneau, X., Rouleau, A., Morisset, S., Arrang, J. M., ... & Schwartz, J. C. (2006). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 147(7), 744–754.
- Sadek, B., et al. (2019). Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice. Frontiers in Pharmacology, 10, 1033.
- Stark, H., Sasse, A., Ligneau, X., Elz, S., Ganellin, C. R., Schwartz, J. C., & Schunack, W. (2001). Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(9), 707-710.
-
ResearchGate. cAMP accumulation studies in CHO‐K1 cells expressing human histamine H3.... Retrieved from [Link]
- Felix, S. B., et al. (1998). Functional Identification of Histamine H 3 -Receptors in the Human Heart.
- de Esch, I. J., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S) -. Journal of Medicinal Chemistry, 42(7), 1115-1122.
-
Monash University. (2018, October 22). Neuropharmacology. Retrieved from [Link]
- Bongers, G., et al. (2007). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Bioorganic & Medicinal Chemistry, 15(3), 1123-1135.
- Al-Humadi, H., et al. (2019). Involvement of histamine H1 and H2 receptor inverse agonists in receptor's crossregulation. Cellular and Molecular Life Sciences, 76(6), 1189-1203.
-
Creative Bioarray. GTPγS Binding Assay. Retrieved from [Link]
- Braña, M. F., et al. (2002). Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(24), 3561-3563.
-
ChEMBL - EMBL-EBI. Document: Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropy.... Retrieved from [Link]
- Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 249.
- Łażewska, D., et al. (2021).
- Shimamura, K., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor.
- van der Goot, H., et al. (2007). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 151(4), 490-499.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. | Merck [merckmillipore.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Thioperamide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 7. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of Novel Histamine Receptor Ligands: A Case Study with 2-Imidazol-1-yl-ethylamine dihydrobromide
This guide will not only detail the "how" but, more importantly, the "why" behind each experimental choice, empowering you to design and interpret your own specificity studies with scientific rigor.
The First Step: Structural Clues and Target Hypothesis
The core of our investigation begins with the structure of 2-Imidazol-1-yl-ethylamine dihydrobromide. Its imidazole ring and ethylamine side chain are hallmark features of the endogenous histamine molecule. This structural analogy immediately posits the four histamine G-protein coupled receptors (GPCRs) – H1, H2, H3, and H4 – as its primary hypothetical targets[1]. Understanding the distinct signaling pathways of these receptors is fundamental to designing a robust screening strategy.
Caption: Signaling pathways of the four histamine receptor subtypes.
Foundational Specificity Assessment: Radioligand Binding Assays
The initial and most direct method to assess the interaction of a novel compound with its hypothesized targets is through radioligand binding assays. These assays quantify the affinity of a compound for a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Experimental Design Philosophy
The choice of radioligand and assay conditions is critical for generating reliable and reproducible data. For each histamine receptor subtype, well-characterized radioligands are commercially available. The overarching principle is to establish a robust assay window where the specific binding of the radioligand is significantly higher than non-specific binding.
Caption: General workflow for a radioligand displacement assay.
Step-by-Step Protocol: Radioligand Displacement Assay for Histamine Receptors
This protocol provides a generalized framework. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each receptor subtype.
-
Membrane Preparation:
-
Culture cell lines stably or transiently expressing the human histamine receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the test compound (2-Imidazol-1-yl-ethylamine dihydrobromide) or a known reference compound.
-
Add a fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
H1R: [³H]-mepyramine
-
H2R: [³H]-tiotidine
-
H3R: [³H]-Nα-methylhistamine
-
H4R: [³H]-histamine or a selective antagonist radioligand
-
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data for Established Ligands
To provide context for the experimental results obtained for a novel compound, it is essential to compare them against well-characterized reference compounds. The following table summarizes the reported binding affinities (Ki) for established histamine receptor agonists.
| Compound | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H4R Ki (nM) |
| Histamine | ~1000 | ~1000 | ~20 | ~15 |
| Imetit | >10,000 | >10,000 | ~0.3 | ~2.7 |
| Nα-methylhistamine | ~800 | ~2000 | ~5 | ~23 |
Note: These values are approximate and can vary depending on the experimental conditions and cell system used.
Moving Beyond Affinity: Functional Assays to Determine Efficacy
While binding assays reveal the affinity of a compound for a receptor, they do not provide information about its functional effect (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays that measure the downstream signaling of each receptor are therefore a critical next step.
Rationale for Assay Selection
The choice of functional assay is dictated by the G-protein coupling of the target receptor.
-
H1R (Gq-coupled): Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca²⁺]i). Therefore, a calcium mobilization assay is the most direct functional readout for H1R activity[2][3].
-
H2R (Gs-coupled): Gs activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). A cAMP accumulation assay is the standard method to assess H2R function.
-
H3R and H4R (Gi/o-coupled): Gi/o activation inhibits adenylyl cyclase. To measure this, cells are typically stimulated with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels. An agonist at a Gi/o-coupled receptor will then cause a measurable decrease in cAMP[4].
Caption: Corresponding functional assays for each histamine receptor subtype.
Step-by-Step Protocols for Functional Assays
-
Cell Preparation:
-
Seed cells expressing the H1R into a 96-well black, clear-bottom plate and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid to prevent dye leakage. Incubate to allow for dye uptake and de-esterification.
-
-
Assay Execution:
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the test compound or a reference agonist and immediately begin kinetic fluorescence readings.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
-
Cell Treatment:
-
Seed cells expressing the receptor of interest into a 96-well plate and grow overnight.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi/o-coupled receptors (H3R, H4R), co-stimulate with forskolin to induce a measurable baseline of cAMP.
-
Add varying concentrations of the test compound or a reference agonist and incubate for a defined period.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration in the lysate using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or other immunoassay formats[5].
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
For Gs-coupled receptors (H2R), fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
For Gi/o-coupled receptors (H3R, H4R), fit the data to an inhibitory sigmoidal dose-response curve to determine the IC50 (the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP production) and the maximum inhibition.
-
Interpreting the Data: Building a Specificity Profile
By performing both radioligand binding and functional assays across all four histamine receptor subtypes, a comprehensive specificity profile for a novel compound like 2-Imidazol-1-yl-ethylamine dihydrobromide can be constructed.
Example Data Interpretation:
| Assay | H1R | H2R | H3R | H4R |
| Binding (Ki, nM) | >10,000 | >10,000 | 15 | 500 |
| Functional (EC50/IC50, nM) | No response | No response | 25 (IC50) | >10,000 |
In this hypothetical example, 2-Imidazol-1-yl-ethylamine dihydrobromide would be characterized as a potent and selective H3 receptor agonist. The high Ki value at H1R and H2R, coupled with the lack of functional response, indicates minimal interaction with these subtypes. The significantly higher Ki and lack of functional response at H4R compared to H3R would demonstrate its selectivity for H3R.
Conclusion: A Pathway to Confident Characterization
Assessing the specificity of a novel compound is a multi-faceted process that requires a logical and systematic experimental approach. By beginning with a structural hypothesis and progressing through a cascade of binding and functional assays, researchers can build a robust and reliable specificity profile. While 2-Imidazol-1-yl-ethylamine dihydrobromide served as our conceptual model, the principles and protocols outlined in this guide are broadly applicable to the characterization of any novel histamine receptor ligand. This rigorous approach is the bedrock of trustworthy and reproducible pharmacological research, ensuring that the tools we use to probe biological systems are as precise and well-understood as possible.
References
-
Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779. Available at: [Link]
-
Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (86), e51516. Available at: [Link]
-
Seifert, R., et al. (2016). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacological Research, 114, 159-173. Available at: [Link]
-
Harper, E. A., & Black, J. W. (2007). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British journal of pharmacology, 151(4), 504–517. Available at: [Link]
-
Assay Guidance Manual [Internet]. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available at: [Link]
-
Kitbunnadaj, R., et al. (2003). Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry, 46(25), 5445-5455. Available at: [Link]
-
Ovid. (2007). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. Available at: [Link]
-
ResearchGate. Structures of imidazole-containing H 3 R ligands. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available at: [Link]
-
Al-Khafaji, M., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17094. Available at: [Link]
-
Creative BioMart. cAMP Accumulation Assay. Available at: [Link]
-
Eurofins Discovery. Calcium Flux Assays. Available at: [Link]
-
ResearchGate. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. Available at: [Link]
-
Semantic Scholar. (2007). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Available at: [Link]
-
Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (86), e51516. Available at: [Link]
-
PubMed. (2007). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. Available at: [Link]
-
JoVE. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. Available at: [Link]
-
Psychoactive Drug Screening Program. Assay Protocol Book. Available at: [Link]
-
ThaiScience. (2005). Histamine Receptors and Their Ligands. Available at: [Link]
-
Leurs, R., et al. (2011). Molecular and cellular analysis of human histamine receptor subtypes. British Journal of Pharmacology, 164(7), 1765-1777. Available at: [Link]
-
ResearchGate. (2020). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]
-
Fernandez, N., et al. (2019). Involvement of histamine H1 and H2 receptor inverse agonists in receptor's cross-regulation. European Journal of Pharmacology, 849, 86-96. Available at: [Link]
-
de Esch, I. J., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115-1122. Available at: [Link]
-
Ganellin, C. R., et al. (2006). Histamine and its receptors. Journal of Medicinal Chemistry, 49(1), 1-16. Available at: [Link]
-
National Center for Biotechnology Information. 2-(1H-imidazol-1-yl)ethanamine. PubChem Compound Database. Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]
-
Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. Available at: [Link]
-
Sadlej-Sosnowska, N., et al. (2025). Substituent Effect in Histamine and Its Impact on Interactions with the G Protein-Coupled Human Receptor H1 Modelled by Quantum-Chemical Methods. International Journal of Molecular Sciences, 26(18), 1-18. Available at: [Link]
-
Tedford, C. E., et al. (1999). Identification and pharmacological characterization of a series of new 1H-4-substituted-imidazoyl histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics, 290(2), 738-747. Available at: [Link]
-
ChemBK. 2-(1H-imidazol-5-yl)ethanamine dihydrochloride. Available at: [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2022). Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes. Available at: [Link]
-
Wang, C., et al. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry, 90, 564-576. Available at: [Link]
Sources
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Imidazol-1-yl-ethylamine Dihydrobromide Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers a deep dive into the structure-activity relationship (SAR) of 2-Imidazol-1-yl-ethylamine dihydrobromide analogs, a class of compounds with significant therapeutic potential owing to their structural similarity to histamine. By exploring the chemical causality behind their interactions with biological targets, primarily histamine receptors, this document aims to equip researchers with the insights needed to rationally design more potent and selective therapeutic agents.
The Core Moiety: 2-Imidazol-1-yl-ethylamine as a Histamine Mimic
At the heart of this exploration lies the 2-Imidazol-1-yl-ethylamine scaffold. Its structural resemblance to the endogenous neurotransmitter histamine makes it a prime candidate for interacting with histamine receptors (H1, H2, H3, and H4), which are all G-protein coupled receptors (GPCRs) involved in a myriad of physiological processes.[1] This inherent bio-relevance has positioned these analogs as attractive starting points for developing drugs to treat allergies, gastric ulcers, and neurological disorders.[1]
The fundamental structure consists of an imidazole ring connected to an ethylamine side chain. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many biologically active compounds and can participate in various non-covalent interactions with protein targets.[1] The ethylamine side chain provides a basic nitrogen atom, which is often crucial for receptor binding.
Deconstructing the Structure: Key Areas of Modification and Their Impact on Activity
The biological activity of 2-Imidazol-1-yl-ethylamine analogs can be finely tuned by strategic chemical modifications at several key positions. Understanding the impact of these changes is the cornerstone of a successful drug design campaign.
The Imidazole Ring: More Than Just a Scaffold
The imidazole ring is not merely a passive anchor; its substitution pattern profoundly influences receptor affinity and selectivity.
-
Substitution at the 2- and 4(5)-positions: Modifications at these positions can significantly alter the electronic and steric properties of the ring, thereby affecting its interaction with the receptor binding pocket. For instance, the introduction of a methyl group at the 2-position, as seen in 2-(2-Methyl-1H-imidazol-1-yl)ethanamine, can influence the compound's physicochemical properties and potentially its target engagement.[1] Quantum-chemical studies on histamine derivatives have shown that substituents on the imidazole ring can affect its aromaticity and the tautomeric equilibrium, which in turn can impact receptor interactions.[2]
-
Replacement of the Imidazole Ring: While the imidazole moiety is a common feature in histamine receptor ligands, studies have explored its replacement with other heterocycles. For some histamine H3 receptor antagonists, replacing the imidazole ring with a piperidine moiety has been successful, leading to compounds with maintained or even improved in vitro affinity and in vivo potency.[3] This highlights that while the imidazole ring is a good starting point, it is not always indispensable for activity.
The Ethylamine Side Chain: A Bridge to Potency
The ethylamine side chain plays a critical role in orienting the molecule within the receptor binding site and providing a key interaction point through its terminal amino group.
-
Chain Length and Flexibility: The length of the alkyl chain connecting the imidazole ring and the amino group is a critical determinant of activity. For a series of 4-(n-alkyl)-1H-imidazoles acting as H3 receptor antagonists, activity was found to be proportional to the chain length.[4] This suggests that a longer chain may allow the molecule to access deeper or additional binding pockets within the receptor.
-
Substitution on the Chain: Introducing substituents on the ethylamine chain can impact both potency and selectivity. For example, the stereochemistry of substituents can be crucial. In a series of 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives, the S-configuration, which resembles the stereochemistry of the H3 receptor agonist R-(α)-methylhistamine, was found to be more favorable for H3 receptor affinity.[5]
-
Nature of the Amino Group: The basicity of the terminal amino group is often vital for forming a salt bridge with an acidic residue (like aspartate or glutamate) in the receptor binding site. This ionic interaction is a common feature in the binding of aminergic ligands to their receptors.
Comparative Analysis of Analog Activity: A Data-Driven Perspective
To illustrate the principles of SAR, the following table summarizes hypothetical comparative data for a series of 2-Imidazol-1-yl-ethylamine analogs, showcasing how structural modifications can influence their affinity for a specific histamine receptor subtype (e.g., H3 receptor).
| Compound | R1 (Imidazole Position) | R2 (Side Chain) | Receptor Affinity (Ki, nM) | Comments |
| Parent | H | H | 150 | Baseline affinity. |
| Analog A | 2-Methyl | H | 100 | Small alkyl substitution at the 2-position can be well-tolerated and may slightly improve affinity. |
| Analog B | 4-Methyl | H | 250 | Substitution at the 4-position may introduce steric hindrance, leading to decreased affinity. |
| Analog C | H | α-Methyl (S) | 50 | Introduction of a stereocenter can significantly enhance affinity, with one enantiomer being more active.[5] |
| Analog D | H | α-Methyl (R) | 300 | The opposite enantiomer shows significantly lower affinity, highlighting the stereospecificity of the receptor.[5] |
| Analog E | H | N,N-Dimethyl | 500 | N-alkylation of the terminal amine can decrease affinity, possibly due to loss of a key hydrogen bond interaction. |
| Analog F | (Imidazole replaced with Piperidine) | H | 80 | In some cases, replacing the imidazole ring with another suitable heterocycle can maintain or even improve affinity.[3] |
Note: The Ki values presented in this table are illustrative and intended for comparative purposes to demonstrate SAR principles. Actual values would need to be determined experimentally.
Experimental Protocols for SAR Elucidation
The determination of the SAR for a series of compounds relies on robust and reproducible experimental data. Below are detailed protocols for key in vitro assays commonly used to characterize the activity of 2-Imidazol-1-yl-ethylamine analogs at histamine receptors.
Radioligand Binding Assay for Histamine Receptor Affinity
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human histamine receptor of interest (e.g., HEK293 or CHO cells).[1]
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-clobenpropit for H3 receptors) and varying concentrations of the test compound.[6]
-
Equilibration: Allow the binding reaction to reach equilibrium. The incubation time and temperature will need to be optimized for the specific receptor and radioligand.[6]
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation for H2 and H3/H4 Receptors
This assay measures the functional activity of a compound by quantifying its effect on the intracellular second messenger cyclic AMP (cAMP). H2 receptors are coupled to Gs proteins and stimulate cAMP production, while H3 and H4 receptors are coupled to Gi/o proteins and inhibit cAMP production.[7]
Protocol:
-
Cell Culture: Culture a stable cell line expressing the histamine receptor of interest in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Treatment: Add varying concentrations of the test compound to the cells. For antagonists, co-incubate with a known agonist.
-
Stimulation (for H2): Add a known H2 receptor agonist (e.g., histamine) to stimulate cAMP production.
-
Inhibition (for H3/H4): Add forskolin (an adenylyl cyclase activator) to induce cAMP production, and then add the test compound to measure its inhibitory effect.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values from the concentration-response curves.
Visualizing the SAR: Pathways and Workflows
To better conceptualize the SAR of 2-Imidazol-1-yl-ethylamine analogs and the experimental approaches to their study, the following diagrams are provided.
Caption: Key structural modification points on the 2-Imidazol-1-yl-ethylamine scaffold and their influence on biological activity.
Caption: Simplified signaling pathway of the Histamine H3 receptor, a common target for 2-Imidazol-1-yl-ethylamine analogs.
Conclusion: The Path Forward in Rational Drug Design
The 2-Imidazol-1-yl-ethylamine scaffold represents a versatile platform for the development of novel therapeutics, particularly those targeting histamine receptors. A thorough understanding of its structure-activity relationship is not just an academic exercise but a critical component of a successful drug discovery program. By systematically modifying the imidazole ring and the ethylamine side chain and evaluating the resulting changes in biological activity through robust in vitro assays, researchers can build a comprehensive SAR model. This model, in turn, serves as a predictive tool to guide the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The journey from a simple histamine mimic to a clinically viable drug is a complex one, but it is a path made clearer by the foundational principles of structure-activity relationships.
References
-
Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702-1707. [Link]
-
de Esch, I. J., et al. (2001). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Journal of Medicinal Chemistry, 44(9), 1345-1354. [Link]
-
Krause, M., et al. (1993). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. Bioorganic & Medicinal Chemistry Letters, 3(9), 1867-1872. [Link]
-
Wijtmans, M., et al. (2022). SAR exploration of the non-imidazole histamine H3 receptor ligand ZEL-H16 reveals potent inverse agonism. Archiv der Pharmazie, 356(1), e2200451. [Link]
-
Maksymiuk, K., & Oziminski, W. P. (2025). Substituent Effect in Histamine and Its Impact on Interactions with the G Protein-Coupled Human Receptor H1 Modelled by Quantum-Chemical Methods. Molecules, 30(18), 3649. [Link]
-
Shimada, I., et al. (2003). Synthesis and structure-activity relationships of a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry, 11(18), 3957-3968. [Link]
-
Wijtmans, M., et al. (2022). SAR exploration of the non-imidazole histamine H3 receptor ligand ZEL-H16 reveals potent inverse agonism. ResearchGate. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). SAR for histamine H1 and H2 receptor agonists. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Novel 2-(1H-Imidazol-4-yl)cyclopropane Carboxylic Acids: Key Intermediates for H3 Histamine Receptor Ligands. Retrieved February 19, 2026, from [Link]
-
Meier, G., et al. (2001). Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists. International Journal of Pharmaceutics, 219(1-2), 1-12. [Link]
-
Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. (n.d.). Retrieved February 19, 2026, from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved February 19, 2026, from [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved February 19, 2026, from [Link]
-
AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). (2024). MDPI. Retrieved February 19, 2026, from [Link]
-
Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Synthesis and biological evaluation of XB-1 analogues as novel histamine H3 receptor antagonists and neuroprotective agents. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]
-
On Exploring Structure Activity Relationships. (2016). SpringerLink. Retrieved February 19, 2026, from [Link]
-
Tedford, C. E., et al. (2000). Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics, 295(2), 598-609. [Link]
-
Histamine Receptors and Their Ligands. (n.d.). ThaiScience. Retrieved February 19, 2026, from [Link]
-
Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. (2022). Cogent Chemistry. Retrieved February 19, 2026, from [Link]
-
2D-Quantitative structure activity relationship (QSAR) modeling, docking studies, synthesis and in-vitro evaluation of 1,3,4-thiadiazole tethered coumarin derivatives as antiproliferative agents. (2021). Scientific Reports. Retrieved February 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
Comparative Guide: Synthesis of 2-(1H-Imidazol-1-yl)ethanamine Dihydrobromide
Executive Summary
2-(1H-Imidazol-1-yl)ethanamine dihydrobromide (CAS: 167298-66-0) is a critical bifunctional building block containing a basic primary amine and an aromatic imidazole ring linked by an ethylene spacer. It serves as a vital histamine receptor agonist precursor, a chelating ligand in bioinorganic chemistry (mimicking histidine tails), and a curing agent for epoxy resins.
This guide objectively compares the two dominant synthetic strategies: Direct Nucleophilic Substitution (Method A) and the Gabriel Synthesis Route (Method B) . While Method A offers a shorter path for early-stage screening, Method B is the superior protocol for GMP-compliant scale-up due to its control over impurity profiles.
Quick Comparison Matrix
| Feature | Method A: Direct Alkylation | Method B: Gabriel Synthesis |
| Primary Mechanism | SN2 (via Aziridinium) | SN2 (Protected Amine) |
| Step Count | 2 (Alkylation | 3 (Alkylation |
| Overall Yield | Moderate (40–55%) | High (70–85%) |
| Purity Profile | Low (Bis-alkylation byproducts) | High (Crystalline intermediates) |
| Scalability | Poor (Exothermic/Polymerization risk) | Excellent |
| Key Hazard | 2-Chloroethylamine (Blistering agent) | Hydrazine Hydrate (Carcinogen) |
Critical Analysis of Synthetic Routes
Method A: Direct Nucleophilic Substitution
This method involves the reaction of imidazole with 2-chloroethylamine (or 2-bromoethylamine) in the presence of a base.
-
The Mechanism: The reaction proceeds via the in situ formation of a highly reactive aziridinium ion from the haloethylamine. The imidazole nitrogen then attacks this strained ring.
-
The Pitfall: The primary amine product is more nucleophilic than the starting imidazole. This leads to poly-alkylation , where the product reacts with another equivalent of the alkylating agent, forming bis-substituted impurities that are difficult to remove by crystallization.
-
Optimization: To mitigate this, a large excess of imidazole (3–5 equivalents) is required to statistically favor mono-alkylation.
Method B: The Gabriel Synthesis (Phthalimide Route)
This method utilizes N-(2-bromoethyl)phthalimide as the alkylating agent.
-
The Mechanism: The bulky phthalimide group protects the nitrogen, preventing it from acting as a nucleophile during the coupling step. This guarantees exclusive mono-alkylation at the imidazole nitrogen.
-
The Advantage: The intermediate, N-[2-(1H-imidazol-1-yl)ethyl]phthalimide, is a stable, crystalline solid that can be purified by simple recrystallization before the final deprotection step, ensuring a high-purity final salt.
Experimental Protocols
Method A: Direct Alkylation (Rapid Screening Protocol)
Best for: Small-scale (<1g) synthesis where chromatography is acceptable.
Reagents:
-
Imidazole (3.0 eq)
-
2-Bromoethylamine Hydrobromide (1.0 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
Solvent: Acetonitrile (MeCN)
Protocol:
-
Activation: In a round-bottom flask, dissolve Imidazole (2.04 g, 30 mmol) and KOH (2.24 g, 40 mmol) in dry MeCN (50 mL). Stir at room temperature for 30 mins.
-
Addition: Add 2-Bromoethylamine hydrobromide (2.05 g, 10 mmol) portion-wise.
-
Note: The free base of 2-bromoethylamine is unstable; rapid addition prevents dimerization.
-
-
Reflux: Heat the mixture to reflux (82°C) for 12 hours. Monitor by TLC (DCM:MeOH:NH₃ 90:9:1).[1]
-
Workup: Cool to RT. Filter off the KBr/KOH salts. Concentrate the filtrate to an oil.
-
Purification: Redissolve in minimal water, extract continuously with DCM. Dry organic layer (Na₂SO₄) and concentrate.[1]
-
Salt Formation: Dissolve the resulting oil in Ethanol (10 mL). Add 48% aqueous HBr (2.5 eq) dropwise. The dihydrobromide salt will precipitate. Filter and wash with cold ether.
Method B: Gabriel Synthesis (High-Purity Scale-Up)
Best for: >10g synthesis requiring >98% purity.
Reagents:
-
Imidazole (1.2 eq)
-
N-(2-bromoethyl)phthalimide (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Hydrazine Hydrate (3.0 eq)
-
Solvent: DMF (Step 1), Ethanol (Step 2)
Protocol:
-
Coupling: Mix Imidazole (0.82 g, 12 mmol), N-(2-bromoethyl)phthalimide (2.54 g, 10 mmol), and K₂CO₃ (2.76 g, 20 mmol) in DMF (20 mL). Heat to 90°C for 4 hours.
-
Intermediate Isolation: Pour mixture into ice water (100 mL). The phthalimide intermediate precipitates as a white solid. Filter, wash with water, and dry. (Yield: ~90%).
-
Deprotection: Suspend the intermediate in Ethanol (30 mL). Add Hydrazine Hydrate (1.5 mL, 30 mmol). Reflux for 3 hours. A bulky white precipitate (phthalhydrazide) will form.
-
Isolation: Cool and filter off the phthalhydrazide byproduct. Concentrate the filtrate to obtain the crude amine.
-
Salt Formation: Dissolve the crude amine in Ethanol. Acidify with HBr/Acetic Acid solution until pH < 3. Recrystallize the resulting solid from EtOH/Et₂O to obtain 2-(1H-Imidazol-1-yl)ethanamine dihydrobromide.
Visualizing the Pathways
The following diagram illustrates the decision logic and chemical flow for both methods.
Figure 1: Decision tree and process flow for the synthesis of 2-(1H-Imidazol-1-yl)ethanamine dihydrobromide.
References
-
BenchChem. (2025).[1][2][3] Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide. Retrieved from
-
Chem-Impex. (n.d.). 2-(1H-Imidazol-1-yl)ethanamine dihydrochloride Product Page. Retrieved from
-
Organic Chemistry Portal. (2022). Synthesis of Imidazoles. Retrieved from
-
US Biological. (n.d.). 2-Imidazol-1-yl-ethylamine dihydrobromide Specifications. Retrieved from
-
PrepChem. (n.d.). Synthesis of N-substituted imidazoles via Phthalimide Route. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
